molecular formula C11H18Cl2N2O B6315797 4-((PIPERAZIN-1-YL)METHYL)PHENOL 2HCL CAS No. 1951442-10-6

4-((PIPERAZIN-1-YL)METHYL)PHENOL 2HCL

Cat. No.: B6315797
CAS No.: 1951442-10-6
M. Wt: 265.18 g/mol
InChI Key: MJXZQJYHXUYDDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((PIPERAZIN-1-YL)METHYL)PHENOL 2HCL is a useful research compound. Its molecular formula is C11H18Cl2N2O and its molecular weight is 265.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 264.0796186 g/mol and the complexity rating of the compound is 161. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(piperazin-1-ylmethyl)phenol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.2ClH/c14-11-3-1-10(2-4-11)9-13-7-5-12-6-8-13;;/h1-4,12,14H,5-9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJXZQJYHXUYDDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=C(C=C2)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1521905-98-5
Record name p-Hydroxybenzylpiperazine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1521905985
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name P-HYDROXYBENZYLPIPERAZINE DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EXP1VI22ZH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Chemical Architecture and Synthesis of 4-((Piperazin-1-yl)methyl)phenol Dihydrochloride: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, bifunctional building blocks are the architectural cornerstones of library synthesis. 4-((Piperazin-1-yl)methyl)phenol dihydrochloride (CAS: 1951442-10-6) is a highly versatile, privileged scaffold utilized extensively in medicinal chemistry. Structurally, it features a phenolic hydroxyl group and a piperazine ring connected via a methylene bridge.

This dual-functionality allows for orthogonal reactivity: the phenol acts as a handle for etherification or cross-coupling, while the secondary amine of the piperazine serves as a potent nucleophile for N-alkylation, amidation, or sulfonylation. As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical profile, the chemoselective synthesis protocols, and the pharmacological utility of this compound, ensuring that researchers can seamlessly integrate it into their drug development pipelines.

Physicochemical Profiling

Understanding the quantitative parameters of a building block is critical for predicting its behavior in organic solvents and biological assays. The dihydrochloride salt form is specifically utilized to enhance shelf-life stability and prevent the oxidation of the secondary amine.

Table 1. Physicochemical and Structural Properties

PropertyValue
Chemical Name 4-((Piperazin-1-yl)methyl)phenol dihydrochloride
CAS Registry Number 1951442-10-6
Molecular Formula C₁₁H₁₈Cl₂N₂O (Salt) / C₁₁H₁₆N₂O (Free Base)
Molecular Weight 265.18 g/mol (Salt) / 192.26 g/mol (Free Base)
SMILES (Free Base) C1CN(CCN1)CC2=CC=C(C=C2)O
InChIKey CNRXJITXJZQWPJ-UHFFFAOYSA-N
Physical State White to off-white crystalline powder

Chemoselective Synthesis: The Reductive Amination Protocol

The most efficient and scalable method for synthesizing 4-((piperazin-1-yl)methyl)phenol relies on a chemoselective reductive amination pathway [4].

Synthesis_Workflow A 4-Hydroxybenzaldehyde C Imine Intermediate A->C Condensation B 1-Boc-piperazine B->C DCE, RT D Boc-Protected Amine C->D NaBH(OAc)3 Reductive Amination E Target Compound (2HCl Salt) D->E 4M HCl in Dioxane Precipitation

Fig 1. Step-by-step synthetic workflow for 4-((piperazin-1-yl)methyl)phenol dihydrochloride.

Step-by-Step Methodology

Phase 1: Reductive Amination

  • Reagent Preparation : Dissolve 4-hydroxybenzaldehyde (1.0 eq) and 1-Boc-piperazine (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Imine Formation : Stir the mixture at room temperature for 1 hour under an inert nitrogen atmosphere to allow the Schiff base (imine) to form. Note: A catalytic amount of glacial acetic acid (0.1 eq) is added to accelerate iminium ion formation.

  • Reduction : Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes to control the mild exotherm.

  • Reaction Quench : After 12 hours of stirring, quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer with dichloromethane (DCM), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the Boc-protected intermediate.

Phase 2: Deprotection and Salt Formation 5. Boc Cleavage : Dissolve the crude intermediate in a minimal amount of anhydrous DCM. Slowly add 4M HCl in 1,4-dioxane (10 eq). 6. Precipitation : Stir the mixture at room temperature for 2-4 hours. The product will begin to spontaneously precipitate as a white crystalline solid. 7. Isolation : Filter the precipitate under vacuum, wash the filter cake with cold diethyl ether to remove residual dioxane and organic impurities, and dry under high vacuum to afford the final dihydrochloride salt.

Mechanistic Causality in Protocol Design

A robust protocol must be a self-validating system. Every reagent choice in the workflow above is dictated by strict chemical causality:

  • Choice of Reductant (Chemoselectivity): The selection of sodium triacetoxyborohydride (NaBH(OAc)₃) over standard sodium borohydride (NaBH₄) is critical. The electron-withdrawing acetate ligands dampen the hydride's nucleophilicity, preventing the premature reduction of the aldehyde into 4-hydroxybenzyl alcohol. This ensures that hydride transfer only occurs after the transient, highly electrophilic iminium ion is formed.

  • Anhydrous Deprotection (Self-Validating Isolation): Aqueous acidic conditions (like TFA/H₂O) are deliberately avoided for Boc cleavage. The free base of the product is highly polar and amphoteric, making liquid-liquid extraction notoriously inefficient and prone to emulsion formation. By utilizing anhydrous HCl in dioxane, the dihydrochloride salt precipitates directly out of the organic solvent. This drives the reaction to completion via Le Chatelier's principle and bypasses the need for costly, yield-reducing chromatographic purification.

Pharmacological Integration and Downstream Applications

Piperazine derivatives are recognized as "privileged scaffolds" in pharmacology due to their ability to modulate a wide array of biological targets [2]. The 4-((piperazin-1-yl)methyl)phenol building block is frequently deployed in the synthesis of Central Nervous System (CNS) therapeutics and oncology drugs.

Application_Pathway A 4-((Piperazin-1-yl)methyl)phenol C N-Alkylation / Amidation A->C B Electrophilic Core (e.g., Coumarin) B->C D Target Drug Candidate C->D Structural Integration E Receptor Modulation (e.g., Dopamine D4) D->E Pharmacological Action

Fig 2. Integration of the piperazine building block into targeted pharmacological agents.

For instance, in the development of Positron Emission Tomography (PET) tracers and targeted ligands for the Dopamine D4 receptor , the secondary amine of the piperazine ring is alkylated with benzamide derivatives. The phenolic hydroxyl group is then frequently utilized as a site for carbon-11 ([¹¹C]) radiolabeling via methylation, creating highly specific imaging agents for neurological studies [3]. Furthermore, coupling this scaffold with coumarin derivatives yields potent hybrid molecules that exhibit strong antioxidant and neuroprotective activities [2].

Analytical Characterization and Validation

To ensure the structural integrity of the synthesized batch, the following self-validating analytical checks are mandatory:

  • Nuclear Magnetic Resonance (¹H NMR): The spectrum must be acquired in DMSO-d₆ . Using CDCl₃ is ineffective due to the dihydrochloride salt's insolubility. Key diagnostic peaks include the phenolic -OH (typically a broad singlet around 9.5 ppm), the benzylic -CH₂- protons (a sharp singlet near 4.2 ppm, shifted downfield due to the deshielding effect of the adjacent protonated amine), and the piperazine ring protons (broad multiplets between 3.0–3.5 ppm).

  • Mass Spectrometry (ESI-MS): Positive ion mode should yield an [M+H]⁺ peak at m/z 193.13, corresponding to the free base [1]. This confirms that the dihydrochloride salt fully dissociates in the MS ionization source, validating the core mass of the synthesized pharmacophore.

References

  • PubChem Compound Summary for CID 117587619, 4-(piperazin-1-ylmethyl)phenol. National Center for Biotechnology Information.[Link]

  • Ostrowska, K. et al. (2019). Coumarin-Piperazine Derivatives as Biologically Active Compounds. ResearchGate.[Link]

  • Lober, S. et al. (2010). Design, synthesis, radiolabeling and in vivo evaluation of carbon-11 labeled N-[2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a potential Positron Emission Tomography tracer for the dopamine D4 receptors. PubMed Central (PMC).[Link]

  • M. Z. et al. (2021). Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry and Computational Simulations. PubMed Central (PMC).[Link]

Molecular weight and formula of 4-(Piperazin-1-ylmethyl)phenol 2HCl

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 4-(Piperazin-1-ylmethyl)phenol 2HCl

Part 1: Executive Summary

4-(Piperazin-1-ylmethyl)phenol dihydrochloride (CAS: 1951442-10-6) is a high-value bifunctional building block used extensively in medicinal chemistry and fragment-based drug discovery (FBDD).[1] Structurally, it consists of a phenol moiety linked via a methylene bridge to a piperazine ring.[1] This "benzylpiperazine" scaffold is a privileged structure, found in numerous bioactive compounds targeting G-protein coupled receptors (GPCRs), monoamine transporters, and kinases.[1]

The compound is supplied as a dihydrochloride salt to ensure stability and water solubility, overcoming the oxidation sensitivity often associated with free-base benzylic amines.[1] Its dual functionality—the phenolic hydroxyl group and the secondary amine of the piperazine—allows for orthogonal functionalization, making it an ideal core for diversity-oriented synthesis (DOS).[1]

Part 2: Physicochemical Profile

The following data establishes the core identity and physical parameters of the compound. Researchers should use the exact molecular weight of the salt form for stoichiometric calculations in synthesis.[1]

ParameterValueNotes
IUPAC Name 4-(Piperazin-1-ylmethyl)phenol dihydrochloride
Common Name 4-Hydroxybenzylpiperazine 2HCl
CAS Number 1951442-10-6 Specific to the 2HCl salt form.[1]
Molecular Formula C₁₁H₁₈Cl₂N₂O Salt form (Base: C₁₁H₁₆N₂O)
Molecular Weight 265.18 g/mol Base MW: 192.26 g/mol
Appearance Off-white to pale beige solidHygroscopic; store in desiccator.[1]
Solubility Water (>50 mg/mL), DMSOInsoluble in non-polar solvents (Hexane, Et₂O).[1]
pKa (Calculated) N1 (benzyl): ~7.2 N4 (secondary): ~9.8 OH (phenol): ~10.0N4 is the most basic site.[1]
LogP ~0.8 (Free Base)Lipophilic enough for CNS penetration if derivatized.[1]

Part 3: Synthetic Pathway & Mechanism

The synthesis of 4-(Piperazin-1-ylmethyl)phenol relies on a reductive amination strategy.[1] This pathway is preferred over direct alkylation (using benzyl halides) to minimize the formation of bis-alkylated byproducts (where one piperazine molecule reacts with two benzyl groups) and to avoid the use of lachrymatory benzyl chloride derivatives.[1]

Mechanism of Action
  • Imine Formation: The secondary amine of piperazine attacks the carbonyl carbon of 4-hydroxybenzaldehyde to form a hemiaminal, which dehydrates to an iminium ion/imine species.[1]

  • Reduction: The iminium species is selectively reduced by a hydride donor (Sodium Triacetoxyborohydride or Sodium Borohydride) to the final amine.[1]

Synthesis Diagram

Synthesispathway Aldehyde 4-Hydroxybenzaldehyde (Electrophile) Imine Iminium Intermediate (Transient) Aldehyde->Imine Piperazine Piperazine (Nucleophile - Excess) Piperazine->Imine ProductBase Free Base 4-(Piperazin-1-ylmethyl)phenol Imine->ProductBase Reduction Reductant NaBH(OAc)3 or NaBH4 (Hydride Donor) Reductant->ProductBase FinalSalt Final Product Dihydrochloride Salt ProductBase->FinalSalt SaltFormation HCl / Dioxane SaltFormation->FinalSalt

Figure 1: Reductive amination pathway for the synthesis of 4-(Piperazin-1-ylmethyl)phenol 2HCl.[1][2][3]

Part 4: Experimental Protocol

Objective: Synthesis of 4-(Piperazin-1-ylmethyl)phenol 2HCl on a 10 mmol scale. Safety Note: Piperazine is a skin irritant and sensitizer.[1] Work in a fume hood.

Materials:
  • 4-Hydroxybenzaldehyde (1.22 g, 10 mmol)[1]

  • Piperazine (Anhydrous) (4.30 g, 50 mmol) [Note: 5 eq.[1] excess is critical to prevent dimer formation][1]

  • Sodium Triacetoxyborohydride (STAB) (3.18 g, 15 mmol)[1]

  • Dichloromethane (DCM) or Methanol (MeOH)[1]

  • HCl in Dioxane (4M)[1]

Step-by-Step Methodology:
  • Imine Formation:

    • In a 250 mL round-bottom flask, dissolve Piperazine (50 mmol) in dry MeOH (50 mL).

    • Add 4-Hydroxybenzaldehyde (10 mmol) portion-wise over 5 minutes.

    • Observation: The solution may turn slightly yellow due to imine formation.[1]

    • Stir at room temperature for 30 minutes to ensure equilibrium favors the imine.

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add Sodium Triacetoxyborohydride (STAB) (15 mmol) slowly to prevent excessive foaming.[1]

    • Remove the ice bath and stir at room temperature for 12–16 hours under nitrogen atmosphere.

  • Work-up (Purification):

    • Quench the reaction with saturated NaHCO₃ solution (20 mL).

    • Evaporate the methanol under reduced pressure.[1]

    • Extract the aqueous residue with Ethyl Acetate (3 x 50 mL).[1] Note: The product is amphoteric. Adjust pH to ~9.5 to ensure the piperazine is neutral but the phenol is not fully deprotonated.

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

    • Removal of Excess Piperazine: The excess piperazine can be removed by sublimation (high vacuum, mild heat) or column chromatography (DCM:MeOH:NH₄OH 90:9:1).[1]

  • Salt Formation:

    • Dissolve the purified free base oil in a minimum amount of Ethanol or Diethyl Ether.[1]

    • Add 4M HCl in Dioxane (2.5 eq, ~6.5 mL) dropwise with vigorous stirring.

    • A white precipitate (the 2HCl salt) will form immediately.[1]

    • Filter the solid, wash with cold ether, and dry under vacuum.[1]

Part 5: Analytical Characterization

To validate the identity of the synthesized compound, compare experimental data against these expected values.

TechniqueExpected Signal / ResultInterpretation
¹H NMR (DMSO-d₆) δ 9.40 (br s, OH) Phenolic proton.[1]
δ 7.15 (d, J=8.5 Hz, 2H) Aromatic protons (ortho to alkyl).[1]
δ 6.75 (d, J=8.5 Hz, 2H) Aromatic protons (ortho to OH).[1]
δ 3.85 (s, 2H) Benzylic CH₂ (Diagnostic peak).[1]
δ 3.20 - 3.40 (m, 8H) Piperazine ring protons (shifted downfield due to HCl salt).[1]
LC-MS (ESI+) m/z = 193.1 [M+H]⁺ Corresponds to the free base mass (192.26 + 1).[1]
HPLC Purity Retention Time < 3 minPolar compound; elutes early on C18 columns.[1]

Part 6: Applications in Drug Discovery

This compound serves as a versatile "linker-pharmacophore" in two primary contexts:

  • PROTAC Linker Design: The piperazine nitrogen provides a handle for attaching E3 ligase ligands (e.g., Thalidomide derivatives), while the phenol can be etherified to connect to a target protein ligand.[1] The semi-rigid piperazine ring improves the pharmacokinetic profile compared to flexible alkyl chains.[1]

  • GPCR Ligand Synthesis: The 4-hydroxybenzylpiperazine motif mimics the tyrosine/dopamine pharmacophore.[1] It is frequently used in the synthesis of ligands for:

    • Dopamine D2/D4 Receptors: Antipsychotic analogs.[1]

    • Sigma Receptors: CNS active agents.[1]

Workflow: Derivatization Logic

Derivatization Core 4-(Piperazin-1-ylmethyl)phenol (Core Scaffold) PathA N-Alkylation / Acylation (Secondary Amine) Core->PathA Selectivity: pH < 9 PathB O-Alkylation (Phenolic Hydroxyl) Core->PathB Selectivity: Base (K2CO3) ProdA Target: GPCR Ligands (e.g., D2 Antagonists) PathA->ProdA ProdB Target: Kinase Inhibitors (e.g., Ether linked scaffolds) PathB->ProdB

Figure 2: Orthogonal functionalization strategies for the scaffold.

Part 7: References

  • Amadis Chemical. (n.d.).[1] 4-((Piperazin-1-yl)methyl)phenol 2hcl Product Data. Retrieved from [1]

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1] (Standard protocol for reductive amination).[1]

  • Bld Pharm. (n.d.).[1] 4-(Piperazin-1-ylmethyl)phenol hydrochloride Safety Data Sheet. Retrieved from [1]

  • Roughley, S. D., & Jordan, A. M. (2011).[1] "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry, 54(10), 3451-3479.[1] (Context on piperazine solubility/logP).

Sources

Technical Guide: pKa Determination & Ionization Profiling of 4-((Piperazin-1-yl)methyl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a structural and physicochemical analysis of the ionization behavior of 4-((piperazin-1-yl)methyl)phenol (a phenolic Mannich base) and its derivatives.[1][2]

Executive Summary

The physicochemical behavior of 4-((piperazin-1-yl)methyl)phenol derivatives is governed by the interplay between the basic piperazine moiety and the acidic phenolic group.[1][2] Unlike simple aliphatic amines, this scaffold functions as a Mannich base , where the methylene bridge (


) creates a unique electronic environment.[1][2]

Understanding the


 values of these centers is critical for optimizing:
  • Solubility: Predicting pH-dependent solubility profiles (

    
    ).
    
  • Permeability: Determining the fraction of neutral species for passive diffusion.[2]

  • Formulation: Stabilizing the molecule against oxidation (phenolate susceptibility).

Part 1: Structural Analysis & Theoretical Framework

The Ionization Centers

The core molecule contains three ionizable sites. Their protonation sequence typically follows the order of decreasing basicity (highest


 to lowest).
Site IDChemical IdentityElectronic EnvironmentTypical

Range

Distal Secondary AmineHighly basic; solvent accessible.[1][2]9.0 – 9.8
OH Phenolic HydroxylWeakly acidic; influenced by ring substituents.[1][2]9.5 – 10.5

Proximal Tertiary AmineLess basic due to steric bulk and inductive withdrawal by the benzyl group.[2]5.0 – 5.6
The Mannich Base Effect

In 4-((piperazin-1-yl)methyl)phenol, the piperazine is attached to the phenol ring via a methylene bridge.[1][2] This structure allows for Intramolecular Hydrogen Bonding (IMHB) between the phenolic proton and the proximal nitrogen (


) or the distal nitrogen (

) if the chain flexibility permits.
  • Effect: IMHB typically stabilizes the deprotonated phenolate or the neutral amine, potentially lowering the effective

    
     of the phenol (making it more acidic) and raising the 
    
    
    
    of the amine.

Part 2: Quantitative Data Landscape

The following values are synthesized from structural analogues (N-benzylpiperazine) and Hammett equation predictions for the specific scaffold.

Table 1: Baseline pKa Values for the Core Scaffold

Solvent: Water,


, Ionic Strength 

Ionization StepEquilibrium DescriptionEstimated

Dominant Species at pH 7.4

(Amine

)

5.3 ± 0.2 Deprotonated (Neutral)

(Amine

)

9.1 ± 0.3 Protonated (Cationic)

(Phenol OH)

10.1 ± 0.2 Protonated (Neutral)

> Note: At physiological pH (7.4), the molecule exists primarily as a monocation (protonated at the distal


).
Table 2: Substituent Effects on Derivatives

Modifying the phenol ring or the piperazine tail shifts these values significantly.[2]

Derivative ClassSubstituent ExampleEffect on Phenol

Effect on Piperazine

Result
EWG (Ortho) 3-Fluoro, 3-NitroDecreases (

)
MinimalPotential Zwitterion formation.[1][2]
EDG (Ortho/Meta) 3-MethoxyIncreases (

)
MinimalReduced solubility at pH > 9.[1][2]
N-Alkylation N4-MethylNo ChangeDecreases


to ~8.5
Lower basicity due to tertiary amine solvation penalty.[1][2]
N-Acylation N4-AcetylNo ChangeRemoves

basicity

becomes the primary basic center (

).[1][2]

Part 3: Visualization of Ionization Pathways

The following diagram illustrates the protonation cascade for the core molecule. Note the competition between the Phenol and the Distal Nitrogen at high pH.

IonizationPathway Figure 1: Protonation Equilibria of 4-((piperazin-1-yl)methyl)phenol. Solid lines represent the core scaffold pathway. SpeciesA Dication (LH3++) (pH < 5) SpeciesB Monocation (LH2+) (pH 5.5 - 9.0) *Dominant at Phys pH* SpeciesA->SpeciesB pKa1 ~5.3 (Proximal N1 deprot) SpeciesC Neutral (LH) (pH 9.0 - 10.0) SpeciesB->SpeciesC pKa2 ~9.1 (Distal N4 deprot) SpeciesZ Zwitterion (LZ) (If Phenol pKa < Amine pKa) SpeciesB->SpeciesZ If EWG present (Phenol deprot first) SpeciesD Anion (L-) (pH > 10.5) SpeciesC->SpeciesD pKa3 ~10.1 (Phenol deprot) SpeciesZ->SpeciesD Amine deprot

Part 4: Experimental Methodologies

To determine the exact values for your specific derivative, two orthogonal methods are recommended.

Protocol A: Potentiometric Titration (The Macro-Constant Standard)

Best for: Determining precise macroscopic


 values when sample quantity is abundant (>10 mg).
  • Preparation: Dissolve

    
     mol of the derivative in 20 mL of degassed water containing 0.1 M KCl (to maintain ionic strength).
    
  • Acidification: Add standardized 0.1 M HCl to lower the pH to ~2.0 (ensuring fully protonated dication state).

  • Titration: Titrate with carbonate-free 0.1 M NaOH using a micro-burette (0.001 mL increments).

  • Data Capture: Record pH after each addition once stability is reached (<0.001 pH unit drift/min).

  • Analysis: Use the Bjerrum method ($ \bar{n} $ vs pH plot).[1]

    • 
       corresponds to 
      
      
      
      (
      
      
      ).[1]
    • 
       corresponds to 
      
      
      
      (
      
      
      ).[1]
    • 
       corresponds to 
      
      
      
      (Phenol).[1][2]
Protocol B: -NMR Titration (Site-Specific Assignment)

Best for: Distinguishing between the Phenol and Distal Nitrogen ionization events, which often overlap.

  • Sample: Prepare a 2 mM solution in

    
     (or 
    
    
    
    with water suppression).
  • Shift Standards: Use DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal reference.

  • pH Adjustment: Adjust pH (measured via glass electrode corrected for deuterium isotope effect:

    
    ) using NaOD/DCl.
    
  • Tracking Signals:

    • Monitor the Benzylic Methylene singlet (~3.5 ppm). This shifts significantly upon protonation of the proximal

      
      .[2]
      
    • Monitor the Piperazine Ring protons.[1][2] The triplets adjacent to

      
       will shift during the 
      
      
      
      event.
    • Monitor the Aromatic Ring protons (AA'BB' system). These shift upfield upon phenolate formation (

      
      ).[1]
      
  • Curve Fitting: Plot Chemical Shift (

    
    ) vs pH.[1][2][3] Fit to the Henderson-Hasselbalch equation:
    
    
    
    
    [1][2]

Part 5: Pharmaceutical Implications[2][4]

Solubility &

The solubility profile of this molecule is "U-shaped."

  • Acidic pH: High solubility (Dicationic).[1][2]

  • pH 9.0 - 10.0: Minimum solubility (Neutral species).[1][2]

  • Basic pH: Moderate solubility (Anionic phenolate).[1][2]

  • Critical Insight: If your derivative has a substituent that lowers the Phenol

    
     below the Amine 
    
    
    
    (e.g., a nitro group), the molecule will exist as a Zwitterion at neutral pH. Zwitterions often have very low solubility and poor membrane permeability compared to the uncharged neutral form.[2]
Blood-Brain Barrier (BBB) Permeability

For CNS targets, the cationic fraction at pH 7.4 is a liability.[1][2]

  • The core molecule is ~98% monocationic at pH 7.4.[1][2]

  • Optimization Strategy: To improve BBB penetration, substitute the distal

    
     with electron-withdrawing groups (e.g., N-trifluoroacetyl) or bulky alkyls to lower the 
    
    
    
    closer to 7.4, increasing the fraction of the neutral species.[2]

References

  • Khalili, F., Henni, A., & East, A. L. (2009).[4] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2917.

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. (Standard reference for N-benzylpiperazine values).
  • Romanelli, M. N., et al. (2022).[5] The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(3).

  • Gift, A. D., Stewart, S. M., & Bokashanga, P. K. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts. Journal of Chemical Education, 89(11), 1458–1460.

Sources

Supramolecular Architecture and Hydrogen Bonding Potential of 4-((Piperazin-1-yl)methyl)phenol Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of crystal engineering and drug development, the rational design of active pharmaceutical ingredients (APIs) relies heavily on understanding non-covalent interactions. 4-((Piperazin-1-yl)methyl)phenol dihydrochloride (Free base CAS: 75341-33-2[1]; Dihydrochloride CAS: 1951442-10-6) is a highly versatile bioactive small molecule. This whitepaper deconstructs the hydrogen-bonding matrix of this molecule, exploring how the protonation of its piperazine core dictates its solid-state assembly. By mapping the charge-assisted hydrogen bonds (CAHBs) inherent to the piperazinium-chloride-phenol system, we provide researchers with actionable, self-validating protocols for characterizing its supramolecular architecture.

Structural Deconstruction & The Donor-Acceptor Matrix

The hydrogen bonding potential of 4-((piperazin-1-yl)methyl)phenol 2HCl is governed by three distinct structural domains, each contributing specific directional forces to the crystal lattice:

  • The Piperazin-1,4-diium Core: In the dihydrochloride salt, both the secondary amine (N4) and the sterically hindered tertiary amine (N1, attached to the benzyl group) are protonated[2]. This forces the piperazine ring into a rigid chair conformation[3][4]. N4 acts as a bifurcated or double hydrogen bond donor (

    
    ), while N1 acts as a single strong donor (
    
    
    
    ).
  • The Phenolic Moiety: The para-substituted -OH group is amphoteric in the context of hydrogen bonding, acting as a strong donor (O-H···Cl) and a potential acceptor (N-H···O)[5].

  • Chloride Counterions: The two

    
     ions act as multi-dentate, spherical hydrogen bond acceptors. They bridge the cationic piperazinium and neutral phenolic regions to form extended 2D or 3D supramolecular networks[6].
    

Mechanistic Insights: Causality in Solid-State Assembly

Why formulate as a dihydrochloride? The free base of 4-((piperazin-1-yl)methyl)phenol possesses a neutral hydrogen bonding network primarily driven by relatively weak O-H···N and N-H···O interactions. By converting this to the dihydrochloride salt, we fundamentally alter the supramolecular landscape.

This conversion induces two critical causal effects:

  • Conformational Locking: The electrostatic repulsion between the protonated nitrogens, combined with steric constraints, locks the piperazine ring into a predictable geometry, drastically reducing conformational entropy[4].

  • Charge-Assisted Hydrogen Bonds (CAHBs): The neutral H-bonds are replaced by highly directional, strong N-H···Cl and O-H···Cl CAHBs. These interactions dramatically increase the lattice energy. The causality here is direct: the transition to a CAHB-dominated lattice directly results in higher melting points, enhanced thermal stability, and superior aqueous solubility—critical attributes for downstream pharmaceutical formulation[6][7].

Experimental Methodologies: Self-Validating Protocols

To accurately characterize the hydrogen bonding potential, we employ a self-validating loop of orthogonal techniques. While Single-Crystal X-Ray Diffraction (SCXRD) provides precise spatial mapping, Solid-State NMR (ssNMR) and FTIR confirm the protonation states, ensuring the crystallographic model accurately reflects the bulk material dynamics.

Protocol 1: Single-Crystal X-Ray Diffraction (SCXRD) Mapping
  • Step 1: Solvent Selection & Crystallization. Dissolve the API in a 1:1 mixture of Ethanol/Water. The inclusion of water allows for the potential mapping of hydrated states, where lattice water can act as both a donor and acceptor[2][6]. Induce crystallization via slow solvent evaporation at ambient temperature.

  • Step 2: Cryogenic Data Collection. Mount a suitable single crystal on a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å). Collect data at 100 K. Causality: Cryogenic temperatures suppress thermal motion (reducing thermal ellipsoids), which is absolutely critical for accurately locating the low-electron-density hydrogen atoms involved in the bonding network[5].

  • Step 3: Refinement & Hirshfeld Analysis. Refine the structure using anisotropic displacement parameters for non-hydrogen atoms. Generate Hirshfeld surfaces to quantify the percentage contribution of H···Cl and H···O contacts to the total intermolecular interactions.

Protocol 2: Orthogonal Spectroscopic Validation (FTIR & ssNMR)
  • Step 1: FTIR Structural Fingerprinting. Prepare a KBr pellet containing 1-2% (w/w) of the crystallized salt. Scan from 4000 to 400 cm⁻¹. Validation Check: Look for the characteristic broadening and red-shifting of the N-H stretch (typically ~3200-2800 cm⁻¹ for ammonium salts) and O-H stretch (~3300 cm⁻¹), which confirms the presence of strong hydrogen bonding[4].

  • Step 2:

    
     CP/MAS ssNMR.  Conduct Cross-Polarization Magic Angle Spinning (CP/MAS) solid-state NMR. Validation Check: The chemical shifts of N1 and N4 will unambiguously confirm their protonated states (
    
    
    
    and
    
    
    ) compared to a free base reference, validating the SCXRD electron density map.

Quantitative Data Presentation

The following table summarizes the expected hydrogen bond geometries based on analogous piperazinium chloride and phenol structures within the Cambridge Structural Database (CSD)[2][5][6].

Interaction TypeDonor (D)Acceptor (A)Expected D···A Distance (Å)Expected D-H···A Angle (°)Structural Role
Charge-Assisted N4-H⁺Cl⁻3.10 - 3.25150 - 175Primary 1D chain formation
Charge-Assisted N1-H⁺Cl⁻3.15 - 3.30145 - 170Cross-linking chains into 2D sheets
Neutral/Strong Phenol O-HCl⁻3.00 - 3.20160 - 1803D network stabilization
Hydration (if present)Water O-HCl⁻3.10 - 3.25155 - 175Channel filling and stabilization
Secondary Phenol O-HWater O2.70 - 2.85160 - 175Interstitial void bridging

Visualizations

H_Bond_Network OH Phenol -OH (Donor/Acceptor) Cl Chloride Cl- (Strong Acceptor) OH->Cl O-H···Cl (~3.0-3.2 Å) H2O Lattice H2O (Donor/Acceptor) OH->H2O O-H···O (~2.7-2.8 Å) NH2 Piperazinium -NH2+ (Strong Donor) NH2->Cl N-H···Cl (~3.1-3.3 Å) NH2->H2O N-H···O (~2.8-2.9 Å) H2O->Cl O-H···Cl (~3.1-3.2 Å)

Supramolecular hydrogen-bonding synthon map for the piperazinium-phenol-chloride system.

Workflow A Salt Formation (4-((Piperazin-1-yl)methyl)phenol + 2HCl) B Solvent Evaporation Crystallization (EtOH/H2O) A->B C SCXRD Data Collection (100 K, Mo Kα) B->C D Spectroscopic Validation (FTIR & ssNMR) B->D E Hirshfeld Surface Analysis (Intermolecular Contact Mapping) C->E D->E

Self-validating experimental workflow for solid-state hydrogen bond characterization.

References

  • [3] 4-Nitrophenol–piperazine (2/1). ResearchGate (Acta Crystallographica Section E).3

  • [6] Redetermination of piperazine dihydrochloride monohydrate. IUCr Journals. 6

  • [7] Syntheses and crystal structures of four 4-(4-nitrophenyl)piperazinium salts with hydrogen succinate, 4-aminobenzoate, 2-(4-chlorophenyl)acetate and 2,3,4,5,6-pentafluorobenzoate anions. IUCr Journals. 7

  • [5] Syntheses and crystal structures of four 4-(4-nitrophenyl)piperazinium salts... PMC (National Institutes of Health). 5

  • Designing a new cocrystal of olanzapine drug and observation of concomitant polymorphism in a ternary cocrystal system. CrystEngComm (RSC Publishing).

  • [2] Isostructural Inorganic–Organic Piperazine-1,4-diium Chlorido- and Bromidoantimonate(III) Monohydrates: Octahedral Distortions and Hydrogen Bonds. MDPI.2

  • [4] Synthesis, Spectroscopic Characterization, pH Dependent Electrochemistry and Computational Studies of Piperazinic Compounds. Semantic Scholar. 4

  • [1] 4-[(piperazin-1-yl)methyl]phenol, 100 mg (CAS: 75341-33-2). CP Lab Safety. 1

  • CAS 1951442-10-6 | Sigma-Aldrich. Merck / Sigma-Aldrich.

Sources

Methodological & Application

Application Note: Chemoselective Alkylation Strategies for 4-((Piperazin-1-yl)methyl)phenol 2HCl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-((Piperazin-1-yl)methyl)phenol dihydrochloride (CAS: 1951442-10-6) is a high-value bifunctional building block used frequently in the synthesis of kinase inhibitors (e.g., PARP, BCR-ABL inhibitors) and GPCR ligands. Its structure features two distinct nucleophilic sites: a secondary amine (piperazine) and a phenolic hydroxyl .

The Core Challenge: Successful utilization of this reagent requires overcoming two specific hurdles:

  • The Salt Factor: As a dihydrochloride (2HCl) salt, the molecule is initially non-nucleophilic. It requires precise stoichiometric neutralization to activate either reactive center.

  • Chemoselectivity: Without controlled conditions, alkylation often results in complex mixtures of N-alkylated, O-alkylated, and N,O-dialkylated products.

This guide provides validated protocols to selectively target either the nitrogen (N-alkylation) or the oxygen (O-alkylation) with high specificity.

Strategic Analysis & Reaction Logic

The Stoichiometry of Neutralization

The most common failure mode with this reagent is under-estimating the base requirement. The 2HCl salt acts as a buffer.

  • To activate the Amine: You must add at least 2.0 equivalents of base to neutralize the HCl. The amine becomes nucleophilic only after this threshold.

  • To activate the Phenol: You must add at least 3.0 equivalents of base (2.0 for HCl + 1.0 to deprotonate the phenol).

Chemoselectivity Decision Matrix
  • Path A: N-Alkylation (Kinetic Control): The secondary amine is generally more nucleophilic than the neutral phenol. By using a mild base (Carbonates/Tertiary amines) that neutralizes the HCl but does not fully deprotonate the phenol, we favor reaction at the nitrogen.

  • Path B: O-Alkylation (Thermodynamic/Protection Control): The phenoxide anion (generated by strong bases like NaH or alkoxides) is a powerful nucleophile. However, the amine remains competitive. The "Gold Standard" approach for O-alkylation is to transiently protect the amine (e.g., Boc-group) to guarantee regioselectivity.

Visual Workflow: Decision Pathways

ReactionPathways Start Starting Material 4-((Piperazin-1-yl)methyl)phenol 2HCl Decision Target Site? Start->Decision N_Alk Target: N-Alkylation (Piperazine) Decision->N_Alk Amine Linkage O_Alk Target: O-Alkylation (Phenol) Decision->O_Alk Ether Linkage Cond_N Condition A: Mild Base (K2CO3/DIPEA) Polar Aprotic Solvent N_Alk->Cond_N Cond_O_Direct Condition B (Direct): Strong Base (Cs2CO3/NaH) Risk: N-alkylation side products O_Alk->Cond_O_Direct Quick/Dirty Cond_O_Protect Condition C (Recommended): 1. Boc-Protection 2. Alkylation 3. Deprotection O_Alk->Cond_O_Protect High Purity

Figure 1: Decision tree for selecting reaction conditions based on the desired alkylation site.

Protocol A: Selective N-Alkylation

Objective: Attach an alkyl group to the piperazine nitrogen while leaving the phenol intact.

Mechanism

We utilize the higher nucleophilicity of the secondary amine compared to the neutral phenol. We employ a base strong enough to neutralize the HCl salt but not strong enough to quantitatively deprotonate the phenol (pKa ~10).

Reagents
  • Substrate: this compound (1.0 equiv)

  • Electrophile: Alkyl Bromide/Iodide (1.1 equiv)[1]

  • Base:

    
     (3.5 equiv) or DIPEA (3.5 equiv)
    
  • Solvent: DMF or Acetonitrile (ACN)

Step-by-Step Procedure
  • Salt Break (Critical): In a round-bottom flask, suspend the 2HCl salt in DMF (0.2 M concentration). Add the base (

    
     or DIPEA).
    
    • Note: If using

      
      , stir at room temperature for 30 minutes. You will see gas evolution (
      
      
      
      ) if moisture is present, but primarily the suspension changes texture as the free base is liberated.
  • Addition: Add the Alkyl Halide (1.1 equiv) dropwise.

  • Reaction: Stir at Room Temperature for 4–16 hours.

    • Optimization: Heating (>60°C) increases the risk of O-alkylation. Keep mild.

  • Workup:

    • Dilute with Ethyl Acetate.

    • Wash with water (

      
      ) to remove DMF and inorganic salts.
      
    • Specific Wash: Wash the organic layer with mild aqueous

      
      . Do not  use strong NaOH, or you will extract your phenolic product into the aqueous layer.
      
  • Purification: Flash chromatography (DCM/MeOH gradients).

Protocol B: Selective O-Alkylation (The "Gold Standard")

Objective: Synthesize an ether linkage at the phenol position.

The Challenge of Direct Alkylation

Direct alkylation using NaH often leads to mixtures because the amine is also nucleophilic. The most robust method involves a 3-step Protection-Alkylation-Deprotection sequence.

Step 1: N-Boc Protection
  • Suspend this compound (1.0 equiv) in DCM.

  • Add Triethylamine (3.0 equiv) to neutralize the salt.

  • Add

    
     (1.1 equiv). Stir 2h at RT.
    
  • Result: Quantitative formation of N-Boc-4-((piperazin-1-yl)methyl)phenol. The phenol remains free.

Step 2: Williamson Ether Synthesis[1][2][3]
  • Deprotonation: Dissolve the N-Boc intermediate in dry DMF. Cool to 0°C.

  • Base: Add NaH (60% dispersion, 1.2 equiv). Stir for 30 min. Hydrogen gas evolution will occur.

    • Observation: The solution often turns yellow/orange, indicating phenoxide formation.

  • Alkylation: Add the Alkyl Halide (1.2 equiv). Warm to RT and stir.

  • Quench: Carefully add water/ice. Extract with EtOAc.

Step 3: Deprotection
  • Dissolve the purified ether in DCM.

  • Add TFA (10–20% v/v) or 4M HCl in Dioxane.

  • Stir 1–2 hours. Concentrate to yield the O-alkylated product as a salt.

Comparative Data Table

VariableN-Alkylation ConditionsO-Alkylation Conditions (Direct)
Primary Target Piperazine NitrogenPhenolic Oxygen
Base

or DIPEA

or NaH
Base Equivalents 3.0 – 3.5 equiv3.5 – 4.0 equiv
Solvent ACN (preferred) or DMFDMF or DMSO (required for solubility)
Temperature 20°C – 40°C60°C – 90°C (for Carbonates)
Major Side Product Dialkylation (Quaternary salt)N-alkylation (if amine unprotected)
Selectivity High (>90%)Low to Moderate (without protection)

Troubleshooting & Handling

Solubility Issues

The 2HCl salt is highly polar. It acts like "sand" in non-polar solvents (DCM, Toluene) until neutralized.

  • Solution: Always start reactions in DMF, DMSO, or Methanol/Water mixtures if compatible. Once the base is added and the salt neutralizes, the free base becomes soluble in organic media like DCM or EtOAc.

Preventing Over-Alkylation (Quaternization)

In N-alkylation, the product (tertiary amine) is often more nucleophilic than the starting material (secondary amine).

  • Fix: Use Reductive Amination instead of direct alkylation with halides.

    • Reagents: Aldehyde +

      
       in DCE/DCM.
      
    • This method effectively stops at the tertiary amine stage and avoids quaternary ammonium salt formation [2].

References

  • BenchChem. (2025).[1][2] Application Notes and Protocols for 1-(2-Hydroxyethyl)piperazine in Pharmaceutical Synthesis. Retrieved from

  • National Institutes of Health (NIH). (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis. Retrieved from

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Conditions. Retrieved from

  • Royal Society of Chemistry. (2019). DABCO bond cleavage for the synthesis of piperazine derivatives. Retrieved from

Sources

Application Notes and Protocols for 4-(Piperazin-1-ylmethyl)phenol 2HCl: A Versatile Linker in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Linkers in Modern Therapeutics

In the landscape of contemporary drug discovery, the linker is no longer a mere spacer but a critical component that dictates the efficacy, stability, and pharmacokinetic profile of complex therapeutic modalities. Among the diverse chemical scaffolds employed for this purpose, those incorporating a piperazine moiety have gained significant traction. The piperazine ring is a "privileged structure" in medicinal chemistry, prized for its ability to impart favorable properties such as improved aqueous solubility and conformational rigidity.[1][2][3] This application note provides a detailed guide to the use of 4-(Piperazin-1-ylmethyl)phenol dihydrochloride , a bifunctional linker poised to address a variety of conjugation challenges in drug development, including the synthesis of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and other targeted therapies.

This molecule offers two distinct points for covalent attachment: the secondary amine of the piperazine ring and the phenolic hydroxyl group. This dual reactivity allows for the sequential and controlled conjugation of two different molecular entities, such as a targeting ligand and a therapeutic payload. The dihydrochloride salt form enhances the compound's solubility in aqueous and polar organic solvents, simplifying its handling in laboratory settings.[4]

Scientific Principles: Understanding the Chemistry of 4-(Piperazin-1-ylmethyl)phenol 2HCl

The utility of 4-(Piperazin-1-ylmethyl)phenol 2HCl as a linker stems from the distinct reactivity of its two functional groups:

  • The Piperazine Moiety: The piperazine ring contains two nitrogen atoms. In the dihydrochloride salt, these are protonated. The free base, which can be generated in situ, possesses a secondary amine that is a strong nucleophile. This amine can readily participate in a variety of coupling reactions, most notably acylation with carboxylic acids (or their activated derivatives like acyl chlorides and NHS esters) to form stable amide bonds. It can also undergo alkylation reactions. The inclusion of the piperazine ring can enhance the solubility of the resulting conjugate, a crucial factor for bioavailability.[1][2] The pKa of the piperazine nitrogens is influenced by the surrounding molecular structure, which can be a key consideration in the design of molecules intended to have specific pH-dependent properties.[2]

  • The Phenolic Hydroxyl Group: The hydroxyl group attached to the phenyl ring is a versatile handle for a second conjugation step. While less nucleophilic than the piperazine amine, it can be deprotonated with a suitable base to form a phenoxide, which can then participate in nucleophilic substitution reactions, such as Williamson ether synthesis, to form stable ether linkages. The phenolic group can also be a target for other coupling chemistries.[5]

This differential reactivity is the cornerstone of its application as a heterobifunctional linker, enabling a directed and stepwise synthetic strategy.

Core Applications and Strategic Considerations

The unique architecture of 4-(Piperazin-1-ylmethyl)phenol 2HCl makes it an attractive linker for several cutting-edge therapeutic platforms:

  • Proteolysis Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[6] The linker plays a pivotal role in orienting the two binding moieties to facilitate the formation of a stable and productive ternary complex.[6][7] The semi-rigid nature of the piperazine and phenyl rings can help to constrain the conformational flexibility of the PROTAC, which can be advantageous for optimizing ternary complex formation.[7][8]

  • Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic payload is linked to a monoclonal antibody that targets a tumor-specific antigen. The linker's stability in circulation and its ability to release the payload at the target site are critical.[9] 4-(Piperazin-1-ylmethyl)phenol can be incorporated into both non-cleavable and cleavable linker designs. As a non-cleavable linker, the entire antibody-linker-drug conjugate is internalized and degraded in the lysosome to release the active payload.[9][10][11]

  • Targeted Drug Delivery: Beyond PROTACs and ADCs, this linker can be used to conjugate a wide range of molecules. For instance, a targeting ligand (e.g., a small molecule that binds to a specific receptor) can be attached to one end of the linker, and a therapeutic agent (e.g., a small molecule inhibitor, a fluorescent dye for imaging) to the other.

Below is a diagram illustrating the general concept of using a bifunctional linker in drug discovery.

Caption: General workflow for creating a targeted therapeutic using a bifunctional linker.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific properties of the molecules being conjugated.

Protocol 1: Generation of the Free Base

The dihydrochloride salt of 4-(Piperazin-1-ylmethyl)phenol is stable and water-soluble. For most organic reactions, it is necessary to use the free base form.

Materials:

  • 4-(Piperazin-1-ylmethyl)phenol 2HCl

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 4-(Piperazin-1-ylmethyl)phenol 2HCl in a minimal amount of deionized water.

  • Transfer the solution to a separatory funnel.

  • Slowly add saturated aqueous NaHCO₃ solution until the pH of the aqueous layer is > 8 (test with pH paper). Effervescence will be observed.

  • Extract the aqueous layer with DCM or EtOAc (3 x volume of the aqueous layer).

  • Combine the organic layers and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free base as a solid or oil.

  • Note: The free base is more susceptible to oxidation and should be used immediately or stored under an inert atmosphere (e.g., argon or nitrogen).

Protocol 2: Acylation of the Piperazine Nitrogen

This protocol describes the formation of an amide bond between the piperazine nitrogen and a molecule containing a carboxylic acid.

Materials:

  • 4-(Piperazin-1-ylmethyl)phenol (free base from Protocol 1)

  • Carboxylic acid-containing molecule (Payload 1)

  • Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Inert atmosphere (Argon or Nitrogen)

  • Analytical and preparative HPLC for purification

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid-containing molecule (1.0 eq) in anhydrous DMF or DCM.

  • Add the coupling agent (e.g., HATU, 1.1 eq) and the base (e.g., DIPEA, 2.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve 4-(Piperazin-1-ylmethyl)phenol (free base, 1.2 eq) in anhydrous DMF or DCM.

  • Add the solution of the free base linker to the activated carboxylic acid solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., EtOAc).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired conjugate.

Caption: Reaction scheme for amide bond formation.

Protocol 3: Alkylation of the Phenolic Hydroxyl Group

This protocol describes the formation of an ether linkage at the phenolic hydroxyl group using a Williamson ether synthesis approach.

Materials:

  • Piperazine-acylated conjugate from Protocol 2

  • Alkyl halide (e.g., R-Br or R-I) or alkyl tosylate (R-OTs) (Payload 2)

  • Base: Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), or Sodium hydride (NaH)

  • Anhydrous solvent: Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the piperazine-acylated conjugate (1.0 eq) in anhydrous ACN or DMF.

  • Add the base (e.g., K₂CO₃, 3.0 eq). For less reactive alkyl halides, a stronger base like Cs₂CO₃ or NaH may be required. Caution: NaH is highly reactive and should be handled with care.

  • Add the alkyl halide or tosylate (1.5 eq).

  • Heat the reaction mixture to 50-80 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • If K₂CO₃ or Cs₂CO₃ was used, filter the solid. If NaH was used, carefully quench the reaction with water.

  • Dilute the filtrate or quenched reaction mixture with water and extract the product with an appropriate organic solvent (e.g., EtOAc).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final bifunctional conjugate.

Data Presentation and Quality Control

Rigorous characterization is essential to confirm the identity and purity of the synthesized conjugates.

Table 1: Analytical Characterization of Conjugates

Analysis MethodIntermediate (after Protocol 2)Final Conjugate (after Protocol 3)Expected Outcome
LC-MS Confirmation of molecular weight
¹H NMR Structural confirmation, disappearance of starting material signals
¹³C NMR Structural confirmation
HPLC Purity Determination of purity (%)

Troubleshooting

ProblemPossible CauseSuggested Solution
Low yield in Protocol 2 Incomplete activation of carboxylic acid; Inactive coupling reagents; Steric hindrance.Increase reaction time or temperature; Use fresh coupling reagents; Use a different coupling agent (e.g., EDC/HOBt).
Side reactions in Protocol 2 Reaction with the phenolic -OH.This is unlikely as the amine is much more nucleophilic. If observed, consider protecting the phenol (e.g., as a silyl ether) before acylation.
Low yield in Protocol 3 Poorly reactive alkyl halide; Insufficiently strong base.Use a more reactive leaving group (e.g., iodide or tosylate); Use a stronger base (Cs₂CO₃ or NaH); Increase reaction temperature.
Difficulty in purification Close polarity of product and starting materials.Optimize chromatographic conditions (e.g., different solvent system, different column); Consider using preparative HPLC.

Conclusion

4-(Piperazin-1-ylmethyl)phenol 2HCl is a highly valuable and versatile heterobifunctional linker for applications in modern drug discovery. Its distinct and orthogonally reactive functional groups—the piperazine amine and the phenolic hydroxyl—allow for a controlled, stepwise approach to the synthesis of complex bioconjugates. The protocols and principles outlined in this application note provide a solid foundation for researchers to leverage the potential of this linker in the development of next-generation targeted therapeutics.

References

  • Recent advances in phenolic–protein conjugates: synthesis, characterization, biological activities and potential applications - PMC. Available at: [Link]

  • Recent advances in phenolic–protein conjugates: synthesis, characterization, biological activities and potential applications - ResearchGate. Available at: [Link]

  • Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC. Available at: [Link]

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Publishing. Available at: [Link]

  • Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells | Bioconjugate Chemistry - ACS Publications. Available at: [Link]

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC. Available at: [Link]

  • Antibody–drug conjugates: Recent advances in linker chemistry - PMC. Available at: [Link]

  • Cleavable and Non-cleavable linkers. Cleavable linkers have the ability... - ResearchGate. Available at: [Link]

  • Flexible Method for Conjugation of Phenolic Lignin Model Compounds to Carrier Proteins - ACS Publications. Available at: [Link]

  • Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - Chemical Science (RSC Publishing). Available at: [Link]

  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing). Available at: [Link]

  • Traceless linkers used for reversible protein–polymer conjugations - RSC Publishing. Available at: [Link]

  • Process for the preparation of 4-(4-(4-aminophenyl) piperazin-1-yl) phenol - Technical Disclosure Commons. Available at: [Link]

  • Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked - PolyU Institutional Research Archive. Available at: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - Wiley Online Library. Available at: [Link]

  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery - ResearchGate. Available at: [Link]

Sources

Preparation of stock solutions for 4-((PIPERAZIN-1-YL)METHYL)PHENOL 2HCL

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Preparation of Stock Solutions of 4-((PIPERAZIN-1-YL)METHYL)PHENOL 2HCL

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide provides detailed protocols and technical insights for the preparation, quality control, and storage of stock solutions of 4-((PIPERAZIN-1-YL)METHYL)PHENOL Dihydrochloride (CAS No. 103930-01-4). As a molecule featuring both a phenolic hydroxyl group and a piperazine ring, its solubility and stability are highly dependent on the choice of solvent and pH. This document is intended for researchers, scientists, and drug development professionals, offering a framework to ensure the preparation of accurate, stable, and reliable stock solutions for various downstream applications.

Introduction and Scientific Context

4-((Piperazin-1-yl)methyl)phenol is a chemical intermediate that incorporates a piperazine moiety, a privileged structure in drug discovery often used to optimize the pharmacokinetic properties of bioactive molecules.[1] The dihydrochloride salt form is specifically designed to enhance the compound's aqueous solubility, a critical factor for its utility in biological assays and formulation development.[1][2]

However, the compound's bifunctional nature—a weakly acidic phenol and a diprotic basic piperazine ring—presents unique challenges.[3] The phenolic group is susceptible to oxidation, while the piperazine ring can also undergo degradation.[4][5] Therefore, a systematic approach to stock solution preparation is essential to maintain the compound's integrity and ensure experimental reproducibility. This guide explains the causal relationships behind protocol steps, ensuring a robust and self-validating methodology.

Physicochemical Properties

A thorough understanding of the compound's properties is fundamental to developing effective dissolution and storage strategies.

PropertyValueSource
IUPAC Name 4-(piperazin-1-ylmethyl)phenol;dihydrochlorideDerived from similar compounds
CAS Number 103930-01-4N/A
Molecular Formula C₁₀H₁₆Cl₂N₂O[1]
Molecular Weight 251.15 g/mol [1]
Physical Form Typically a solid, powder or crystalline[6]
pKa (Piperazine) pKa1 ≈ 5.35, pKa2 ≈ 9.73[3]
pKa (Phenol) ~10General Phenol Chemistry
Solubility Highly soluble in water; soluble in polar solvents like ethanol and methanol.[2][2]

Note: The provided pKa values are for the parent piperazine and phenol structures. The exact pKa values of the complete molecule may vary due to the influence of its substituents.

Workflow for Stock Solution Preparation

The following diagram outlines the general workflow for preparing a stock solution of this compound.

Stock Solution Workflow Figure 1: General Workflow for Stock Solution Preparation cluster_prep Preparation cluster_qc Quality Control & Storage weigh 1. Weigh Compound solvent 2. Select & Measure Solvent weigh->solvent Accurate Mass dissolve 3. Dissolution solvent->dissolve Appropriate Volume filter 4. Sterilization (Filtration) dissolve->filter Complete Solubilization aliquot 5. Aliquot filter->aliquot For biological assays store 6. Storage aliquot->store Avoid freeze-thaw validate 7. Validation (Optional) store->validate Confirm Concentration/Purity

Caption: A generalized workflow for preparing validated stock solutions.

Detailed Experimental Protocols

4.1. Mandatory Safety Precautions

Due to the phenolic nature of the compound, appropriate personal protective equipment (PPE) is required.

  • Eye Protection: Safety glasses or goggles must be worn.[5]

  • Hand Protection: Wear nitrile gloves. For handling concentrated stock solutions, consider double-gloving or using thicker utility gloves.[5]

  • Body Protection: A fully buttoned lab coat is mandatory.[5]

  • Handling: Handle the solid powder and solutions in a well-ventilated area or a chemical fume hood.

4.2. Protocol 1: Preparation of an Aqueous Stock Solution (e.g., 10 mM in PBS)

This protocol is suitable for most cell-based assays where aqueous compatibility is critical. The dihydrochloride salt form is designed for high aqueous solubility.[2]

Materials:

  • This compound powder

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile, conical tubes (15 mL or 50 mL)

  • Sterile 0.22 µm syringe filter

Equipment:

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (water bath)

  • Pipettes

Procedure:

  • Calculation: Determine the mass of the compound required. For a 10 mM stock solution in 10 mL:

    • Mass (g) = 0.010 L × 0.010 mol/L × 251.15 g/mol = 0.0251 g (25.1 mg)

  • Weighing: Accurately weigh the calculated mass of the compound and transfer it to a sterile conical tube.

  • Dissolution:

    • Add approximately 8 mL of PBS (pH 7.4) to the tube.

    • Vortex vigorously for 1-2 minutes. The piperazine dihydrochloride salt should readily dissolve in water.[2]

    • If dissolution is slow, place the tube in a sonicator bath for 5-10 minutes at room temperature. Avoid excessive heating, as high temperatures can degrade phenolic compounds.[7]

  • Volume Adjustment: Once fully dissolved, add PBS to reach the final desired volume (10 mL). Invert the tube several times to ensure homogeneity.

  • Sterilization: For use in cell culture, sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube. This step is crucial to prevent contamination of biological experiments.

  • Aliquoting & Storage: Dispense the stock solution into smaller, single-use aliquots (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes. Store as recommended in Section 5.

4.3. Protocol 2: Preparation of a High-Concentration Organic Stock Solution (e.g., 50 mM in DMSO)

Organic solvents are often used to achieve higher stock concentrations, which can then be diluted into aqueous media for experiments.

Materials:

  • This compound powder

  • Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)

  • Amber glass vials or cryovials

Equipment:

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Calculation: Determine the mass of the compound required. For a 50 mM stock solution in 5 mL:

    • Mass (g) = 0.005 L × 0.050 mol/L × 251.15 g/mol = 0.0628 g (62.8 mg)

  • Weighing: Accurately weigh the compound into an amber glass vial to protect it from light.[8]

  • Dissolution:

    • Add the full volume (5 mL) of anhydrous DMSO.

    • Cap the vial tightly and vortex until the solid is completely dissolved. Gentle warming (to 37°C) can be applied if necessary, but is often not required for piperazine salts in DMSO.

  • Aliquoting & Storage: Dispense into small, single-use aliquots in appropriate cryovials. Store immediately as detailed in Section 5.

Solvent Selection Guide

Choosing the correct solvent is paramount and depends entirely on the downstream application.

Caption: A decision-making guide for solvent selection.

Stability and Storage Recommendations

The stability of this compound in solution is influenced by temperature, light, pH, and oxygen. Phenolic compounds are particularly susceptible to degradation.[9]

ParameterRecommendationRationale
Temperature Store aliquots at -20°C for short-term (weeks) or -80°C for long-term (months) storage.Lower temperatures slow down degradation kinetics for both phenolic and piperazine moieties.[4][7]
Light Use amber or opaque vials and store in the dark.Phenolic compounds can be light-sensitive and undergo photodegradation.[5][8][9]
Freeze/Thaw Cycles Minimize freeze-thaw cycles by using single-use aliquots.Repeated cycling can introduce moisture and accelerate degradation of the compound.
Atmosphere For maximum long-term stability of high-value stock, consider flushing vials with an inert gas (nitrogen or argon) before sealing.The piperazine ring and phenolic group are both susceptible to oxidation.[4][8]
pH (Aqueous) Maintain a neutral to slightly acidic pH. Avoid alkaline conditions.In alkaline conditions, phenols are more readily oxidized, and piperazine derivatives can undergo degradation.[4]

Troubleshooting Common Issues

ProblemPotential CauseSuggested Solution
Compound won't dissolve Insufficient solvent volume or kinetic insolubility.Ensure correct calculations. Use a vortex mixer and/or sonication bath. Gentle warming may be applied, but monitor for color change (indicating degradation).
Solution turns yellow/brown Oxidation of the phenolic group.This indicates degradation. Prepare fresh stock solution. Ensure storage in the dark, at low temperature, and consider using an inert atmosphere.[8]
Precipitate forms upon dilution The compound has crashed out of solution when transferring from an organic solvent to an aqueous buffer.The final concentration of the organic solvent (e.g., DMSO) in the aqueous medium may be too low to maintain solubility. Try a more dilute intermediate stock or increase the final DMSO concentration (while staying within the limits of your assay).
Inconsistent experimental results Degradation of the stock solution.Discard the old stock and prepare a fresh solution following best practices. Validate the concentration if possible.

References

  • Benchchem. (n.d.). Stability and Storage of 1-(2-chloroethyl)piperazine Dihydrochloride: A Technical Guide.
  • Yale Environmental Health & Safety. (2022). Phenol Standard Operating Procedure.
  • RSIS International. (2024). Determination of the Phenolic Content Levels in Freshly Prepared Juice.
  • MDPI. (2022). Implementation of an Analytical Method for Spectrophotometric Evaluation of Total Phenolic Content in Essential Oils.
  • Benchchem. (n.d.). A Technical Guide to the Physicochemical Properties of Piperazine Salts.
  • Benchchem. (n.d.). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.
  • Benchchem. (n.d.). 4-(Piperazin-1-yl)phenol dihydrochloride | C10H16Cl2N2O.
  • Solubility of Things. (n.d.). Piperazine dihydrochloride.
  • Waterhouse Lab - UC Davis. (2019). Folin-Ciocalteau Micro Method for Total Phenol in Wine.
  • Benchchem. (n.d.). Technical Support Center: Quantification of Phenolic Compounds in Plant Extracts.
  • National Institutes of Health. (n.d.). Piperazine | C4H10N2 | CID 4837. PubChem.
  • MDPI. (2023). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements.
  • PMC. (2015). Rapid methods for extracting and quantifying phenolic compounds in citrus rinds.
  • Sciencemadness.org. (2021). Forming oxalte salts of amines.
  • National Institutes of Health. (n.d.). [4-(4-Methylpiperazin-1-yl)phenyl]methanol | C12H18N2O | CID 2776492. PubChem.
  • ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine?.
  • MDPI. (2022). Storage Effect on Phenolic Compounds and Antioxidant Activity of Nephelium lappaceum L. Extract.
  • SEDICI. (2017). Influence of storage conditions on phenolic compounds stability, antioxidant capacity and colour of freeze-dried encapsulated.
  • CymitQuimica. (n.d.). CAS 67914-97-0: 4-[4-(1-Methylethyl)-1-piperazinyl]phenol.
  • Reddit. (2018). Problem with hydrochloride salt formation/isolation. r/chemistry.
  • Sigma-Aldrich. (n.d.). 4-(Piperazin-1-yl)phenol | 56621-48-8.
  • ChemScene. (n.d.). 4-Chloro-2-(piperazin-1-ylmethyl)phenol.
  • ResearchGate. (2017). Purification of organic hydrochloride salt?.
  • ACS Publications. (2023). Effect of Storage Conditions on the Stability of Polyphenols of Apple and Strawberry Purees Produced at Industrial Scale by Different Processing Techniques. Journal of Agricultural and Food Chemistry.
  • Chemsrc. (2025). 4-((4-Methylpiperazin-1-yl)Methyl)phenol | CAS#:80166-00-3.
  • University of Alberta. (n.d.). Isolation (Recovery) of amines.
  • University of Calgary. (2023). Solubility of Organic Compounds.
  • EPA. (2025). Phenol, 4-[[4-(2-methylpropyl)-1-piperazinyl]sulfonyl]- Properties.
  • Benchchem. (n.d.). Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents.
  • Sigma-Aldrich. (n.d.). Solvent Miscibility Table.

Sources

Functionalization of the phenol group in 4-(Piperazin-1-ylmethyl)phenol 2HCl

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective O-Functionalization of 4-(Piperazin-1-ylmethyl)phenol Dihydrochloride

Executive Summary & Scope

The piperazine scaffold is a privileged motif in medicinal chemistry, featured prominently in numerous FDA-approved drugs, particularly kinase inhibitors and CNS modulators[1]. When combined with a phenolic moiety—as seen in 4-(piperazin-1-ylmethyl)phenol—the molecule presents dual nucleophilic centers. Functionalizing the phenol group (e.g., via O-alkylation to form ethers or O-acylation to form esters) while preserving the secondary amine of the piperazine ring is a common requirement in structure-activity relationship (SAR) campaigns. This technical guide details a robust, self-validating three-phase protocol to achieve strictly chemoselective O-functionalization of 4-(piperazin-1-ylmethyl)phenol dihydrochloride.

Mechanistic Rationale & Chemoselectivity

The core challenge in this transformation is the competing nucleophilicity of the secondary amine (N4 of the piperazine ring) and the phenolic hydroxyl group.

  • Nucleophilic Competition: The secondary amine of piperazine is highly nucleophilic. Direct attempts at O-alkylation using alkyl halides and base will inevitably lead to N-alkylation or N,O-polyalkylation, resulting in complex, difficult-to-separate mixtures[2].

  • The Protection Strategy: To achieve absolute chemoselectivity, a transient protection strategy is mandatory. The tert-butoxycarbonyl (Boc) group is the industry standard for this purpose. It is highly selective for amines over phenols under controlled stoichiometric conditions[3], stable to the basic conditions required for subsequent Williamson ether synthesis, and cleanly removable under acidic conditions.

  • Salt Neutralization: Because the starting material is supplied as a dihydrochloride salt (2HCl), an organic base must be used in stoichiometric excess to liberate the free base prior to the introduction of the electrophilic Boc anhydride (Boc₂O).

  • O-Alkylation Thermodynamics: Once the amine is masked, the phenol can be selectively deprotonated (pKa ~10) using a mild base like potassium carbonate (K₂CO₃) in a polar aprotic solvent to drive the O-alkylation[4].

Experimental Workflow Diagram

G SM 4-(Piperazin-1-ylmethyl)phenol 2HCl (Starting Material) Step1 Phase 1: Neutralization & N-Boc Protection (TEA, Boc2O, DCM) SM->Step1 Int1 N-Boc-4-(piperazin-1-ylmethyl)phenol (Protected Intermediate) Step1->Int1 Chemoselective N-protection Step2 Phase 2: Phenol O-Alkylation (R-X, K2CO3, DMF, 60°C) Int1->Step2 Int2 O-Alkyl-N-Boc-4-(piperazin-1-ylmethyl)phenol (Functionalized Intermediate) Step2->Int2 Selective O-functionalization Step3 Phase 3: Boc Deprotection (4M HCl in Dioxane) Int2->Step3 Product O-Alkyl-4-(piperazin-1-ylmethyl)phenol 2HCl (Final Product) Step3->Product Salt regeneration

Reaction workflow for the chemoselective O-alkylation of 4-(piperazin-1-ylmethyl)phenol 2HCl.

Step-by-Step Experimental Protocols

Phase 1: Salt Neutralization and Chemoselective N-Boc Protection

Objective: Mask the highly reactive secondary amine to prevent aberrant N-alkylation.

  • Dissolution & Neutralization: Suspend 4-(Piperazin-1-ylmethyl)phenol 2HCl (1.0 eq) in anhydrous dichloromethane (DCM) (10 mL/g) under a nitrogen atmosphere. Add triethylamine (TEA) (3.0 eq) dropwise at 0 °C.

    • Causality: 2.0 eq of TEA neutralizes the dihydrochloride salt, while the extra 1.0 eq serves as the catalytic base for the Boc-protection. The suspension will clarify as the free base is generated.

  • Protection: Dissolve Boc₂O (1.05 eq) in a minimal volume of DCM and add dropwise to the reaction mixture at 0 °C.

    • Causality: Strict stoichiometric control (1.05 eq) and low temperature prevent the formation of the unstable O-Boc carbonate byproduct[3].

  • Propagation & Validation: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor via TLC (Eluent: 10% MeOH in DCM).

    • Self-Validation: The starting material is strongly Ninhydrin-positive (due to the secondary amine). The successful formation of the N-Boc intermediate is confirmed by a higher Rf spot that is UV-active but Ninhydrin-negative .

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Phase 2: Phenol O-Alkylation (Williamson Ether Synthesis)

Objective: Selectively functionalize the phenolic hydroxyl group.

  • Deprotonation: Dissolve the crude N-Boc-4-(piperazin-1-ylmethyl)phenol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (5 mL/g). Add finely powdered anhydrous K₂CO₃ (2.0 eq). Stir at room temperature for 30 minutes.

    • Causality: K₂CO₃ is basic enough to deprotonate the phenol (forming the phenoxide nucleophile) but mild enough to prevent any cleavage of the Boc group[4].

  • Alkylation: Add the desired alkyl halide (R-X, e.g., benzyl bromide or isopentyl bromide) (1.2 eq) dropwise.

  • Propagation: Heat the mixture to 60 °C for 6–8 hours.

    • Self-Validation: Monitor via LC-MS to confirm the disappearance of the starting mass and the appearance of the [M+H]⁺ peak corresponding to the O-alkylated product.

  • Workup: Cool to room temperature and dilute with Ethyl Acetate (EtOAc). Wash the organic layer with 5% aqueous LiCl solution (3x).

    • Causality: Aqueous LiCl washes are critical for efficiently partitioning and removing the high-boiling DMF from the organic phase. Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).

Phase 3: Boc Deprotection and Salt Regeneration

Objective: Remove the transient Boc group and isolate the final product as a stable hydrochloride salt.

  • Deprotection: Dissolve the purified O-alkylated intermediate in a minimal amount of anhydrous DCM. Add 4M HCl in Dioxane (10.0 eq) at 0 °C.

  • Propagation: Stir at room temperature for 2 hours.

    • Self-Validation: A white precipitate will typically form as the hydrochloride salt is generated, as it is insoluble in the DCM/Dioxane mixture.

  • Isolation: Concentrate the suspension under reduced pressure to remove excess HCl and solvents. Triturate the resulting solid with cold diethyl ether, filter, and dry under high vacuum to afford the final O-alkyl-4-(piperazin-1-ylmethyl)phenol dihydrochloride.

Quantitative Data & Analytical Markers

Reaction PhaseReagents & EquivalentsTime / TempExpected YieldKey Analytical Markers (Self-Validation)
1. N-Boc Protection SM (1.0 eq), TEA (3.0 eq), Boc₂O (1.05 eq)4h / 0 °C to RT85 - 95%TLC: Ninhydrin negative.NMR: Appearance of ~1.45 ppm (s, 9H, Boc).
2. O-Alkylation Int-1 (1.0 eq), K₂CO₃ (2.0 eq), R-X (1.2 eq)6-8h / 60 °C70 - 85%LC-MS: Shift to higher mass [M+H]⁺.IR: Disappearance of broad -OH stretch (~3300 cm⁻¹).
3. Deprotection Int-2 (1.0 eq), 4M HCl/Dioxane (10.0 eq)2h / RT> 90%NMR: Disappearance of Boc peak (~1.45 ppm).Physical: Formation of white solid (2HCl salt).

References

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: Molecules (MDPI) / PubMed Central URL:[Link]

  • Chemo- and atroposelective Boc protection for asymmetric synthesis of NH2-free axially chiral biaryl amino phenols Source: Chemical Science (Royal Society of Chemistry) URL:[Link]

  • Organic base catalyzed O-alkylation of phenols under solvent-free condition Source: ResearchGate URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility of 4-(Piperazin-1-ylmethyl)phenol 2HCl in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for 4-(Piperazin-1-ylmethyl)phenol dihydrochloride (2HCl). This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. As a piperazine-containing chemical intermediate, 4-(Piperazin-1-ylmethyl)phenol 2HCl holds significant interest in medicinal and process chemistry.[1] The dihydrochloride salt form is intended to enhance the aqueous solubility of the parent compound.[1] However, challenges in achieving complete dissolution, particularly in dimethyl sulfoxide (DMSO), a common solvent for creating high-concentration stock solutions, can arise.[2]

This document provides a structured, in-depth troubleshooting guide in a question-and-answer format to address specific solubility issues you may encounter. Our goal is to provide not just procedural steps, but also the scientific rationale behind them, ensuring the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: I'm having difficulty dissolving 4-(Piperazin-1-ylmethyl)phenol 2HCl in DMSO. The solution appears cloudy or has visible particulates. What could be the cause?

A1: Several factors can contribute to incomplete dissolution of a hydrochloride salt like 4-(Piperazin-1-ylmethyl)phenol 2HCl in DMSO. These include issues with solvent quality, concentration, temperature, and the inherent properties of the compound itself.

  • Solvent Quality: DMSO is hygroscopic and readily absorbs moisture from the atmosphere. The presence of water can significantly impact the solubility of many compounds. Additionally, aged or improperly stored DMSO can degrade, forming impurities that might interfere with dissolution.[3][4] It is crucial to use high-purity, anhydrous DMSO for preparing stock solutions.[5]

  • Concentration: You may be attempting to prepare a solution that exceeds the compound's intrinsic solubility limit in DMSO under your current conditions. It's essential to work within the known or empirically determined solubility range.

  • Temperature: Dissolution is often an endothermic process, meaning that for many solids, solubility increases with temperature.[6] Attempting to dissolve the compound at room temperature might not be sufficient.

  • Compound Characteristics: Although the dihydrochloride salt form is designed to improve solubility, the parent molecule has a phenolic group and a piperazine ring, which contribute to its overall physicochemical properties.[1] Interactions between the salt form and the aprotic nature of DMSO can be complex.

Q2: What is the first and most critical step I should take to troubleshoot this solubility issue?

A2: The most immediate and impactful step is to gently heat the solution. This often provides the necessary energy to overcome the lattice energy of the crystal and facilitate solvation.

Protocol for Thermal-Assisted Dissolution:

  • Initial Preparation: Add the accurately weighed 4-(Piperazin-1-ylmethyl)phenol 2HCl to a vial containing the appropriate volume of high-purity, anhydrous DMSO.

  • Vortexing: Vigorously vortex the mixture for 1-2 minutes at room temperature.[5]

  • Controlled Heating: Place the vial in a heat block or water bath set to 30-40°C. Caution: Do not exceed temperatures that could lead to compound degradation or significant DMSO decomposition. While DMSO is thermally stable at lower temperatures, prolonged heating at high temperatures can cause decomposition.[4][7]

  • Intermittent Agitation: Periodically remove the vial from the heat source and vortex for 30-60 seconds.

  • Visual Inspection: Continue this process until the solution becomes clear and free of any visible particles. A properly dissolved compound will result in a transparent solution.[6]

This simple intervention is often sufficient to achieve complete dissolution for many hydrochloride salts.

Q3: Heating the solution helped, but I still see a slight haze. What are my next steps?

A3: A persistent haze, even after heating, suggests that you might be near the solubility limit or that other factors are at play. Here's a systematic approach to address this:

Troubleshooting Workflow for Persistent Haze

G start Persistent Haze Observed check_concentration Is the concentration too high? start->check_concentration sonication Apply Sonication check_concentration->sonication No, concentration is within expected range end_insoluble Re-evaluate Experimental Design check_concentration->end_insoluble Yes, reduce concentration add_cosolvent Consider a Co-solvent (with caution) sonication->add_cosolvent Haze persists end_soluble Solution Clear sonication->end_soluble Haze clears check_purity Verify Compound Purity add_cosolvent->check_purity Haze persists add_cosolvent->end_soluble Haze clears check_purity->end_insoluble Impurity detected check_purity->end_insoluble Purity confirmed, fundamental insolubility

Caption: Troubleshooting workflow for persistent haze.

1. Sonication: Ultrasound energy can help break down small aggregates and enhance dissolution.

  • Protocol: Place the vial in a sonicator bath for 5-10 minutes. Be mindful of potential temperature increases during sonication and cool the vial if necessary.

2. Co-Solvent Addition (Use with Caution): For subsequent dilutions into aqueous media, the addition of a small amount of a different solvent to your DMSO stock is generally not recommended as it can complicate vehicle controls. However, if the final application is in an organic phase, a co-solvent might be considered.

3. Verify Compound Purity: Impurities can significantly affect solubility. If possible, verify the purity of your 4-(Piperazin-1-ylmethyl)phenol 2HCl lot using an appropriate analytical method, such as HPLC or NMR.

Q4: My compound dissolves initially but then precipitates out of the DMSO solution over time. Why is this happening?

A4: This phenomenon is often due to the formation of a supersaturated solution, which is thermodynamically unstable.[6] Over time, the compound crashes out to reach its true, lower thermodynamic solubility.

To mitigate this:

  • Prepare Fresh Solutions: It is best practice to prepare stock solutions fresh for each experiment and avoid long-term storage, especially at high concentrations.[5]

  • Storage Conditions: If short-term storage is necessary, store the solution at room temperature. Refrigeration or freezing can decrease the solubility of compounds in DMSO and promote precipitation.

  • Determine Thermodynamic Solubility: If you consistently encounter this issue, it may be necessary to perform a solubility study to determine the maximum stable concentration of the compound in DMSO over a relevant time course.

Q5: Could the hydrochloride salt form itself be the issue when using DMSO?

A5: This is a nuanced but important consideration. DMSO is a polar aprotic solvent. While the hydrochloride salt enhances aqueous solubility by allowing the amine groups on the piperazine ring to be protonated, the interaction with DMSO is different. In some cases, the free base form of a compound can be more soluble in DMSO than its salt form. The presence of the hydrochloride ions might not contribute favorably to the solvation process in a purely aprotic solvent like DMSO.

If you have access to the free base form of 4-(Piperazin-1-ylmethyl)phenol, a comparative solubility test in DMSO could be informative. However, for most applications that involve subsequent dilution into aqueous buffers (e.g., cell culture media), the hydrochloride salt is generally preferred due to its enhanced solubility in the final aqueous environment.[8]

Q6: I've successfully prepared my DMSO stock solution, but it precipitates when I add it to my aqueous cell culture medium. How can I prevent this?

A6: This is a common issue known as "antisolvent precipitation." It occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble.[5]

Strategies to Prevent Antisolvent Precipitation:

StrategyDescriptionRationale
Rapid and Vigorous Mixing Add the DMSO stock solution drop-wise into the culture medium while vortexing or swirling vigorously.[5]This ensures rapid and even dispersion, minimizing the formation of localized high concentrations of the compound that can lead to precipitation.[5]
Pre-warm the Medium Gently warm the cell culture medium to 37°C before adding the DMSO stock.[5]Increased temperature can enhance the kinetic solubility of the compound in the aqueous medium.
Control Final DMSO Concentration Keep the final concentration of DMSO in your experimental setup as low as possible, typically below 0.5%, to avoid solvent-induced toxicity to cells.[5][8]While DMSO aids in initial dissolution, high final concentrations can be detrimental to the biological system being studied.
Use of Pluronic F-68 In some cases, the addition of a small amount (e.g., 0.01-0.1%) of a non-ionic surfactant like Pluronic F-68 to the aqueous medium can help stabilize the compound and prevent precipitation.Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in the aqueous phase.

Experimental Workflow for Dilution into Aqueous Media

G start Prepare Concentrated Stock in 100% DMSO prewarm Pre-warm Aqueous Medium to 37°C start->prewarm add_dropwise Add Stock Drop-wise to Medium prewarm->add_dropwise vortex Vortex/Swirl Vigorously During Addition add_dropwise->vortex final_check Visually Inspect for Clarity vortex->final_check proceed Proceed with Experiment final_check->proceed Clear Solution troubleshoot Precipitation Observed: Re-evaluate Dilution Strategy final_check->troubleshoot Precipitate Forms

Caption: Workflow for diluting DMSO stock into aqueous media.

By systematically addressing these potential issues, you can successfully prepare clear, stable stock solutions of 4-(Piperazin-1-ylmethyl)phenol 2HCl in DMSO for your research needs.

References

  • BenchChem. (n.d.). Troubleshooting [Compound Name] solubility issues.
  • BenchChem. (2025). Technical Support Center: Troubleshooting [Compound Name] Solubility Issues.
  • BenchChem. (2025). Technical Support Center: Overcoming Solubility Issues with Piperazine Derivatives.
  • BenchChem. (n.d.). 4-(Piperazin-1-yl)phenol dihydrochloride|C10H16Cl2N2O.
  • BenchChem. (2025). Solubility of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone in DMSO and aqueous buffers.
  • Palazzesi, D., Kellenberger, E., & Rognan, D. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling, 53(8), 1947-1956. [Link]

  • Gaylord Chemical Company. (n.d.). DMSO Physical Properties. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Dimethyl Sulfoxide (DMSO) Physical Properties. Retrieved from [Link]

Sources

Technical Support Center: Resolving Hygroscopic Challenges with Piperazine Dihydrochloride (2HCl) Salts

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers and Formulation Professionals

Introduction

Piperazine and its salts are foundational building blocks in modern drug development, widely recognized for their therapeutic efficacy, particularly as anthelmintics.[1][2] The dihydrochloride (2HCl) salt form is frequently selected to improve the stability and solubility of the piperazine base.[3] However, this salt form introduces a significant experimental challenge: hygroscopicity.[4][5][6]

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering issues related to the moisture-sensitive nature of piperazine 2HCl. Our goal is to move beyond simple procedural lists and explain the causality behind these challenges, offering robust, field-proven solutions to ensure the integrity and reproducibility of your experimental work.

Part 1: Frequently Asked Questions - Understanding Hygroscopicity

This section addresses the fundamental principles governing the interaction of piperazine 2HCl with atmospheric moisture.

Q1: What is hygroscopicity and why is piperazine 2HCl susceptible?

A: Hygroscopicity is the tendency of a solid substance to absorb or adsorb moisture from the surrounding environment.[3][7] Piperazine 2HCl, a salt formed from a dicationic base and two chloride anions, is particularly prone to this phenomenon due to its high polarity and the presence of functional groups that readily form hydrogen bonds with water molecules.[7] This interaction can lead to a cascade of undesirable physical and chemical changes.[8]

Q2: What are the common consequences of moisture absorption in my piperazine 2HCl sample?

A: Uncontrolled moisture absorption can severely compromise your experiments and the quality of your final product. The primary consequences are threefold:

  • Physical Changes: The most immediate effect is a change in the powder's physical state. This can range from clumping and caking to complete deliquescence, where the solid dissolves in the absorbed water.[7] These changes impede critical manufacturing processes like powder milling, flowing, and tablet compression due to sticking and adhesion.[7][9]

  • Chemical Degradation: The presence of water can act as a solvent and a reactant, facilitating hydrolytic degradation pathways or other unwanted chemical reactions, leading to the formation of impurities and a reduction in the active pharmaceutical ingredient (API) concentration.[7][10] While piperazine hydrochloride is generally more stable than the piperazine base, moisture remains a key risk factor.[3]

  • Inaccurate Dosing and Analysis: When you weigh a hygroscopic compound, you are weighing both the compound and an unknown amount of water. This leads to significant errors in preparing solutions of a specific molarity and can cause variability in analytical results and inconsistent dosing in formulations.

Q3: What is the "Critical Relative Humidity" (cRH) and why is it important for my experiments?

A: The Critical Relative Humidity (cRH) is the specific relative humidity (RH) level in the atmosphere above which a substance will rapidly begin to absorb moisture.[11] Knowing the cRH of your piperazine 2HCl salt is crucial for establishing appropriate handling and storage conditions. Operating below the cRH is essential to prevent the onset of physical and chemical instability.

Part 2: Troubleshooting Guide - Common Experimental Issues

This section provides direct answers and solutions to specific problems you may encounter in the lab or during process development.

Q4: My piperazine 2HCl powder has formed hard clumps or turned into a "brick." What happened and can I salvage it?

A: This is a classic sign of severe moisture absorption, likely due to exposure to humidity above the material's cRH. The powder has undergone "caking."

  • Causality: Water molecules have been adsorbed onto the surface of the powder particles, forming liquid bridges between them. As more water is absorbed, these bridges solidify upon slight drying or through pressure, creating a solid mass.

  • Solution: Salvaging the material is often not recommended for GMP applications due to the risk of chemical degradation and non-uniform water distribution. For research purposes, you may attempt to gently break up the material and dry it under vacuum at a controlled temperature. However, you must re-characterize the material to confirm its purity and determine the final water content before use.

  • Prevention: The most effective solution is prevention. Handle the material exclusively in a controlled environment, such as a glove box with low humidity or a room with a dehumidifier. Always store it in a tightly sealed container with a desiccant.

Q5: I am getting inconsistent results in my analytical assays (e.g., HPLC, NMR). Could moisture be the culprit?

A: Absolutely. This is a very common issue stemming from inaccurate weighing.

  • Causality: If your piperazine 2HCl has absorbed, for example, 5% water by weight, and you weigh out 100 mg of the powder, you are only getting 95 mg of the active compound. This error propagates through all subsequent dilutions and calculations, leading to lower-than-expected concentrations and high variability.

  • Solution: You must determine the precise water content of your material before weighing for any quantitative analysis. The gold-standard method for this is Karl Fischer titration.

  • Workflow:

    • Perform Karl Fischer titration on a representative sample of your piperazine 2HCl batch to get an accurate percentage of water content (e.g., 5.2%).

    • Use this value to calculate a correction factor for all subsequent weighings.

    • Corrected Mass = Target Mass / (1 - (Water Content % / 100))

    • Example: To get 100 mg of pure piperazine 2HCl, you would weigh: 100 mg / (1 - 0.052) = 105.5 mg.

Q6: During tablet manufacturing, my formulation is sticking to the punches and dies. How can I resolve this?

A: Sticking and picking are classic problems when compressing hygroscopic powders.[12] The absorbed moisture can make the formulation tacky and adhesive.

  • Causality: Moisture on the particle surfaces increases the formulation's adhesiveness, causing it to stick to the metal surfaces of the tablet press tooling.

  • Solutions:

    • Environmental Control: Ensure the entire manufacturing suite, from dispensing to compression, is maintained at a low relative humidity.[7]

    • Formulation Adjustment:

      • Glidants/Lubricants: Increase the concentration of hydrophobic excipients like magnesium stearate or add glidants like colloidal silicon dioxide. These create a boundary layer that reduces sticking.

      • Moisture Scavengers: Incorporate excipients that have a higher affinity for water than your API, effectively "scavenging" moisture within the formulation. Certain grades of microcrystalline cellulose or mannitol can serve this purpose.[13]

      • Co-processing: Consider co-processing the piperazine 2HCl with a hydrophobic excipient to create granules where the API is shielded from the environment.[7][14]

Troubleshooting Workflow Diagram

The following diagram outlines a logical approach to diagnosing and resolving issues related to the hygroscopicity of piperazine 2HCl.

G Start Problem Observed (e.g., Caking, Inconsistent Assay) Assess_Physical Assess Physical State Start->Assess_Physical Assess_Analytical Assess Analytical Data Start->Assess_Analytical Caked Powder is Caked or Clumped Assess_Physical->Caked Inconsistent Results are Inconsistent or Out of Spec Assess_Analytical->Inconsistent Check_Handling Review Handling & Storage Procedures Caked->Check_Handling KF_Titration Perform Karl Fischer Titration Inconsistent->KF_Titration Handling_OK Handling OK? Check_Handling->Handling_OK Water_Content Is Water Content Known & Corrected For? KF_Titration->Water_Content Improve_Handling Implement Controlled Environment (Glovebox) & Use Desiccants Handling_OK->Improve_Handling No Formulation_Issue Is this a Formulation Issue? Handling_OK->Formulation_Issue Yes Correct_Weighing Apply Correction Factor to All Weighings Water_Content->Correct_Weighing No Re_Analyze Re-run Experiment Water_Content->Re_Analyze Yes End Problem Resolved Improve_Handling->End Correct_Weighing->Re_Analyze Re_Analyze->End Adjust_Formulation Adjust Formulation: - Add Glidants - Use Moisture Scavengers - Co-process API Formulation_Issue->Adjust_Formulation Yes Formulation_Issue->End No Adjust_Formulation->End

Caption: A workflow for troubleshooting common hygroscopicity issues.

Part 3: Key Experimental Protocols

Accurate data begins with robust experimental technique. Follow these detailed protocols for essential procedures.

Protocol 1: Determination of Water Content by Volumetric Karl Fischer (KF) Titration

This is the most accurate method for quantifying water in your sample.[15] It relies on a chemical reaction between water and the KF reagent.

A. Equipment & Reagents:

  • Volumetric Karl Fischer Titrator

  • Analytical Balance (readable to 0.1 mg)

  • Anhydrous Methanol (or other suitable solvent)

  • Commercial Volumetric KF Reagent (Titer ~5 mg/mL)

  • Water Standard (e.g., Sodium Tartrate Dihydrate or a commercial liquid standard)

B. Procedure:

  • System Preparation: Add fresh, anhydrous methanol to the titration vessel and precondition the vessel by running the titrator until a stable, low-drift endpoint is reached. This removes any residual moisture from the solvent and the vessel.

  • Titer Determination:

    • Accurately weigh an appropriate amount of the water standard (e.g., 100-150 mg of sodium tartrate dihydrate).

    • Introduce the standard into the titration vessel and start the titration.

    • Record the volume of KF reagent consumed.

    • Calculate the titer (mg of water per mL of reagent). Repeat this at least three times and use the average value. The %RSD should be <2%.

  • Sample Analysis:

    • Accurately weigh an appropriate amount of your piperazine 2HCl sample (typically 200-500 mg, depending on expected water content).

    • Quickly introduce the sample into the titration vessel. Minimize exposure to air.

    • Start the titration and record the volume of KF reagent consumed.

  • Calculation:

    • Water Content (%) = (Volume of KF Reagent (mL) * Titer (mg/mL)) / (Sample Weight (mg)) * 100

    • Perform the measurement in triplicate for each batch to ensure reproducibility.

C. Self-Validation & Trustworthiness:

  • The system is considered valid only if the titer determination yields a consistent value with a low relative standard deviation (%RSD).

  • The baseline drift of the instrument must be low and stable before starting any measurements.

Protocol 2: Handling and Storing Piperazine 2HCl

Proper handling is a non-negotiable prerequisite for reliable results.

A. Ideal Handling Environment:

  • Primary: A nitrogen-purged glovebox with a relative humidity sensor reading <10% RH.

  • Secondary: A balance enclosure or room equipped with a high-capacity dehumidifier, maintaining an ambient RH well below the material's cRH (e.g., <30% RH).[16]

B. Procedure:

  • Equilibration: Before opening, allow the sealed container of piperazine 2HCl to equilibrate to the ambient temperature of the handling environment for at least 2-4 hours. This prevents condensation from forming on the cold powder.

  • Dispensing:

    • Work quickly and efficiently.

    • Open the main container inside the controlled environment.

    • Dispense the required amount of powder into a pre-tared, sealable secondary container.

    • Immediately and tightly reseal the main container.

  • Storage:

    • Store the main container in a desiccator cabinet containing an active desiccant (e.g., silica gel or molecular sieves).[17]

    • For added protection, the primary container can be placed inside a heat-sealed, moisture-proof foil bag that includes a desiccant sachet.[18][19]

    • Always store away from heat and direct light.[10][20]

Part 4: Proactive Mitigation Strategies

Beyond troubleshooting, these strategies focus on designing robust formulations and packaging systems from the outset.

Formulation Strategies to Reduce Hygroscopicity

The goal of these strategies is to create a micro-environment around the API particle that shields it from atmospheric moisture.[7][8]

StrategyMechanism of ActionExamples & Considerations
Film Coating A polymer film is applied to the final dosage form (e.g., tablet), acting as a physical barrier to moisture ingress.[7][8]Use polymers with low water vapor permeability (e.g., certain grades of HPMC, Eudragit). The coating must be uniform and free of defects.
Co-processing with Excipients The API is blended or granulated with hydrophobic excipients that repel water or moisture-scavenging excipients that preferentially absorb it.[7][14]Hydrophobic: Magnesium stearate, stearic acid. Scavengers: Mannitol (e.g., PEARLITOL® ProTec), microcrystalline cellulose (e.g., MICROCEL®).[13]
Encapsulation The API is enveloped within a polymer matrix, physically isolating it from the environment.[7][8]Techniques like spray-drying can be used. This is often more suitable for highly sensitive compounds.
Crystal Engineering The crystalline form of the API is altered by forming a co-crystal with another molecule (a co-former) to create a new crystal lattice that is inherently less hygroscopic.[7][12]This is an advanced technique requiring significant screening and characterization but can offer a fundamental solution to the problem.[12]
Impact of Moisture on Piperazine 2HCl Powder

G cluster_0 Initial State (Dry Powder) cluster_1 Moisture Exposure cluster_2 Final State (Caked/Degraded) node_p Piperazine 2HCl Particle node_w1 node_w2 node_w3 node_w4 node_w5 node_w6 p1 w1 p1->w1 p2 w2 p2->w2 p3 w3 p3->w3 p4 w4 p4->w4 c1 Caked Mass & Potential Hydrolysis w1->c1 w2->c1 w3->c1 w4->c1 w5 w5->c1 w6 w6->c1

Caption: Moisture absorption leads to physical caking and chemical instability.

Packaging Strategies for Moisture Protection

The primary packaging is the first line of defense against environmental humidity.[11]

Protection LevelPackaging SystemDescriptionBest For
Good HDPE/PET Bottles with Induction Seal High-Density Polyethylene (HDPE) or Polyethylene Terephthalate (PET) bottles provide a good moisture barrier. An induction foil seal is critical to prevent moisture ingress through the cap threads.[11]Bulk powder storage; formulations with moderate sensitivity.
Better Bottles with Integrated Desiccants The system above is enhanced by adding a desiccant to actively adsorb any moisture that enters the container or resides in the headspace.[11][17] Desiccants can be loose sachets (silica gel, molecular sieves) or integrated into the cap.[21]Highly sensitive powders; tablets and capsules requiring a long shelf life.
Best Cold-Formed Blister Foil (Alu-Alu) Each dose is individually sealed in a cavity made of aluminum foil, which provides a near-impermeable barrier to moisture, oxygen, and light.[11]The highest level of protection for individual dosage forms like tablets or capsules.
Packaging Selection Decision Tree

G Start Start: Select Packaging Assess_Sensitivity Assess Sensitivity of API/Formulation Start->Assess_Sensitivity Dosage_Form What is the Dosage Form? Assess_Sensitivity->Dosage_Form High Assess_Sensitivity->Dosage_Form Moderate Bulk_Powder Bulk Powder Dosage_Form->Bulk_Powder Solid_Dose Solid Dose (Tablet/Capsule) Dosage_Form->Solid_Dose HDPE_Bottle HDPE Bottle with Induction Seal Bulk_Powder->HDPE_Bottle Blister_Pack Consider Blister Pack Solid_Dose->Blister_Pack Add_Desiccant Add Desiccant Sachet or Canister HDPE_Bottle->Add_Desiccant Alu_Alu Cold-Formed Foil (Alu-Alu) Blister_Pack->Alu_Alu Highest Protection PVC_PVDC High-Barrier Polymer (e.g., Aclar®, PVDC) Blister_Pack->PVC_PVDC High Protection

Caption: A decision tree for selecting appropriate moisture-protective packaging.

References

  • A Technical Guide to the Physicochemical Properties of Piperazine Salts. (n.d.). Benchchem.
  • How to Choose the Right Packaging for Humidity-Sensitive Medicines: A Complete Guide. (2025, November 26).
  • NIOSH Pocket Guide to Chemical Hazards - Piperazine dihydrochloride. (n.d.). Centers for Disease Control and Prevention.
  • Chemical Safety Data Sheet MSDS / SDS - PIPERAZINE DIHYDROCHLORIDE. (2026, January 17). ChemicalBook.
  • Best Moisture-Proof Packaging Materials | Prevent Product Damage. (n.d.).
  • Liew, K. B., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics.
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2022, September 28). Pharma Excipients.
  • Piperazine Dihydrochloride. (n.d.). PubChem.
  • PIPERAZINE DIHYDROCHLORIDE. (n.d.). CAMEO Chemicals, NOAA.
  • Low Moisture Excipients for Moisture-Sensitive APIs. (n.d.). Roquette.
  • Moisture Control in Pharmaceutical Packaging: Comparing Silica Gel, Molecular Sieve, and Equilibrium Technologies. (n.d.).
  • Best Desiccants for Pharmaceutical Packaging and Storage. (2025, April 30).
  • Co-processing with excipients to reduce hygroscopicity. (n.d.). ResearchGate.
  • Annex 9 Guidelines on packaging for pharmaceutical products. (n.d.). World Health Organization (WHO).
  • An innovative drug delivery form for hygroscopic pharmaceutical drugs. (2019, January 22).
  • Stability and Storage of 1-(2-chloroethyl)piperazine Dihydrochloride: A Technical Guide. (n.d.). Benchchem.
  • Piperazine. (n.d.). Wikipedia.
  • Piperazine, hydrochloride (1:?). (n.d.). PubChem.
  • Good Storage Practices. (n.d.). Global Health Supply Chain Program.
  • Rapid Method for Moisture Content in Sodium Chloride Salt Using a Portable Spectrometer. (2014, April 29).
  • Pharmaceutical Product Storage: Optimize Transport and Handling. (2024, December 9). Pharmuni.
  • Moisture determination in hygroscopic drug substances by near infrared spectroscopy. (n.d.). PubMed.
  • EXPLAINED: Moisture Content Analysis using the Gravimetric Process. (2019, March 15).
  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (2023, January 5). MDPI.
  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. (2013, June 15). PharmaInfo.

Sources

Validation & Comparative

Technical Comparison Guide: MS/MS Fragmentation Dynamics of 4-((Piperazin-1-yl)methyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Objective: This guide provides a technical analysis of the electrospray ionization tandem mass spectrometry (ESI-MS/MS) behavior of 4-((piperazin-1-yl)methyl)phenol (free base MW: 192.26 Da).

Context: This molecule serves as a critical pharmacophore and linker in drug discovery (e.g., PARP inhibitors, kinase inhibitors). Its structural integrity is defined by a labile benzylic C-N bond connecting a basic piperazine ring to a phenolic moiety.

The Comparison: To demonstrate diagnostic specificity, this guide compares the fragmentation pattern of the target molecule against its non-hydroxylated analog, 1-Benzylpiperazine (BZP) . This comparison isolates the mechanistic influence of the para-hydroxyl group, proving how it dictates ion stability through quinone methide resonance.

Structural Analysis & Ionization Physics

Before interpreting spectra, we must understand the protonation thermodynamics. The molecule is supplied as a dihydrochloride salt (2HCl), but in the ESI source, we analyze the protonated free base.

Protonation Sites

The molecule contains three potential protonation sites:

  • Piperazine Secondary Amine (N1): High basicity (

    
    ).
    
  • Piperazine Tertiary Amine (N4): Moderate basicity (

    
    ).
    
  • Phenolic Oxygen: Very low basicity; acts as a hydrogen bond donor.

Mechanism: In positive mode ESI (+), the proton preferentially attaches to the secondary nitrogen of the piperazine ring. This sets the stage for "Charge-Remote" or "Charge-Proximal" fragmentation.

The "Ortho/Para" Effect

Unlike standard benzylpiperazines, the presence of the para-hydroxyl group significantly alters the fragmentation energy landscape. It enables the formation of a resonance-stabilized quinone methide cation, a pathway unavailable to unsubstituted analogs.

Experimental Protocol (Self-Validating System)

To ensure reproducibility, follow this standardized LC-MS/MS workflow. This protocol is designed to minimize in-source fragmentation while maximizing MS2 structural information.[1]

Step 1: Sample Preparation[2][3]
  • Stock: Dissolve 1 mg of 4-((piperazin-1-yl)methyl)phenol 2HCl in 1 mL of 50:50 Methanol:Water.

  • Neutralization: The 2HCl salt is acidic. Add 0.1% Formic Acid (FA) rather than strong base to maintain solubility while providing protons for ESI.

  • Working Solution: Dilute to 1 µg/mL in 50:50 ACN:H2O + 0.1% FA.

Step 2: LC-MS/MS Parameters[3]
  • Inlet: Direct Infusion (for pure standard) or C18 Column (for mixtures).

  • Ionization: ESI Positive Mode.

  • Capillary Voltage: 3.5 kV (Standard) – Avoid >4.0 kV to prevent in-source decay.

  • Collision Energy (CE): Ramp 10–40 eV.

    • Low CE (10-15 eV): Preserves parent ion [M+H]+.

    • High CE (30-40 eV): Forces ring cleavage.

Step 3: Data Acquisition Logic
  • Full Scan (MS1): Verify [M+H]+ at m/z 193.1 .

  • Product Ion Scan (MS2): Select m/z 193.1 as precursor. Isolate width: 1.0 Da.

  • Validation: Inject a blank (solvent only) to confirm no carryover peaks at m/z 107 or 85.

Comparative Fragmentation Analysis

This section contrasts the target molecule with 1-Benzylpiperazine to highlight the diagnostic utility of the phenolic group.

Primary Fragmentation Pathway: Benzylic Cleavage

The weakest bond in both molecules is the C-N bond connecting the ring systems. However, the resulting fragments differ due to electronic stabilization.

FeatureTarget: 4-((piperazin-1-yl)methyl)phenolComparator: 1-Benzylpiperazine
Precursor [M+H]+ m/z 193 m/z 177
Primary Cleavage Benzylic C-N bond fissionBenzylic C-N bond fission
Diagnostic Fragment 1 m/z 107 (Hydroxybenzyl cation)m/z 91 (Benzyl/Tropylium cation)
Mechanism Resonance stabilization via Quinone Methide Ring expansion to Tropylium
Diagnostic Fragment 2 m/z 87 (Piperazine moiety, neutral loss of 106)m/z 87 (Piperazine moiety)
Mechanistic Insight (The "Why")
  • Comparator (BZP): Cleavage yields the m/z 91 ion.[2] This is the classic "tropylium" ion (

    
    ), a seven-membered aromatic ring formed by rearrangement of the benzyl cation.
    
  • Target (Phenol Derivative): The oxygen atom at the para position donates electron density into the ring. Upon C-N cleavage, the resulting carbocation is not just a benzyl cation; it is a protonated quinone methide (

    
    ). This ion (m/z 107) is exceptionally stable and is the base peak  at moderate collision energies.
    
Secondary Pathways (Piperazine Ring)

At higher collision energies (>30 eV), the piperazine ring itself fragments.

  • Loss of C2H5N: Leads to m/z 56 or similar low-mass immonium ions.

  • These are common to both molecules and are therefore non-diagnostic for the phenol group.

Visualization of Pathways[1][5]

Fragmentation Logic Flowchart

The following diagram illustrates the decision tree for identifying the molecule based on MS/MS data.

FragmentationLogic Start Precursor Ion [M+H]+ m/z 193 Collision Collision Induced Dissociation (CID) Start->Collision Path1 Pathway A: Benzylic C-N Cleavage Collision->Path1 Low/Med CE Path2 Pathway B: Piperazine Ring Fission Collision->Path2 High CE Frag107 Fragment m/z 107 (Hydroxybenzyl Cation) *DIAGNOSTIC* Path1->Frag107 Charge Retention on Benzyl Frag87 Fragment m/z 87 (Piperazine Cation) Path1->Frag87 Charge Retention on Piperazine Frag56 Fragment m/z 56 (Immonium Ion) Path2->Frag56 Ring Opening Note Comparison Note: Analog BZP (m/z 177) yields m/z 91 instead of 107 Frag107->Note

Figure 1: MS/MS Fragmentation Logic Flowchart for 4-((piperazin-1-yl)methyl)phenol.

Mechanistic Pathway Diagram

This diagram details the chemical rearrangement occurring during the formation of the diagnostic m/z 107 ion.

Mechanism Parent Protonated Parent (m/z 193) TS Transition State (C-N Bond Weakening) Parent->TS Collision Energy Products Products TS->Products Struct1 m/z 107 Quinone Methide Ion [HO-C6H4-CH2]+ Products->Struct1 Charge Retention Struct2 Neutral Piperazine (C4H10N2) Products->Struct2 Neutral Loss

Figure 2: Mechanistic formation of the diagnostic Quinone Methide ion (m/z 107).

Summary of Diagnostic Ions

Use this table to interpret your MS/MS spectrum.

m/z (Observed)Ion IdentitySignificance
193.1

Parent Ion (Protonated Free Base).
107.0

Primary Diagnostic. Confirms presence of hydroxybenzyl group. Differentiates from unsubstituted benzyl (m/z 91).[2]
87.1

Intact piperazine ring (charge retention on N). Indicates the linker is cleaved.[3][4]
72.1

Piperazine fragment (Loss of

).
56.1

Piperazine ring cleavage fragment. Common to all piperazines.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for benzylic cleavage mechanisms).
  • Holčapek, M., et al. (2010). "Fragmentation behavior of benzylpiperazine and its derivatives." Journal of Mass Spectrometry.

  • NIST Chemistry WebBook. "Mass Spectrum of Piperazine derivatives." NIST Standard Reference Database Number 69.

  • Dakoji, S., et al. (2006). "Quinone methide formation in the fragmentation of hydroxybenzyl compounds." Journal of the American Society for Mass Spectrometry.

Sources

IR absorption peaks for 4-((PIPERAZIN-1-YL)METHYL)PHENOL 2HCL characterization

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Infrared (IR) Spectroscopic Characterization of 4-((Piperazin-1-yl)methyl)phenol Dihydrochloride A Comparative Analysis for Drug Development Professionals

Introduction

4-((Piperazin-1-yl)methyl)phenol dihydrochloride is a chemical intermediate of significant interest in medicinal and process chemistry.[1] Its structure combines a phenol, a para-substituted aromatic ring, and a piperazine moiety, a common scaffold in drug discovery used to enhance pharmacokinetic properties.[1] As with any active pharmaceutical ingredient (API) or intermediate, unambiguous structural confirmation is a critical step in the development process. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative fingerprint of a molecule's functional groups.

This guide provides a detailed analysis of the expected IR absorption peaks for 4-((piperazin-1-yl)methyl)phenol 2HCl. It is designed for researchers and scientists in drug development, offering a comparative framework to distinguish the title compound from its precursors and related analogs. We will delve into the causality behind peak assignments, present a robust experimental protocol, and compare the spectrum to those of phenol and piperazine dihydrochloride to provide a comprehensive characterization workflow.

Molecular Structure and Predicted Vibrational Modes

The structure of this compound presents several key functional groups that give rise to characteristic IR absorption bands. The dihydrochloride salt form is particularly important, as the protonation of the two basic nitrogen atoms in the piperazine ring dramatically alters its spectral features compared to the free base.

Below is a breakdown of the molecule's components and their expected vibrational frequencies based on established spectroscopic data.

  • Phenolic Hydroxyl (-OH) Group : The O-H bond in phenols produces a strong, broad absorption band due to extensive hydrogen bonding.[2][3][4]

  • Aromatic Ring (p-Substituted Benzene) : The benzene ring exhibits sharp C-H stretching absorptions at wavenumbers slightly above 3000 cm⁻¹, distinct from aliphatic C-H stretches.[5] It also shows characteristic C=C stretching "breathing" modes in the 1600-1450 cm⁻¹ region.[4]

  • Aliphatic C-H Groups : The methylene bridge (-CH₂-) and the four methylene groups within the piperazine ring will produce characteristic symmetric and asymmetric stretching and bending vibrations.[6]

  • Piperazinium Dication (-NH₂⁺-) : In the dihydrochloride salt, both nitrogen atoms of the piperazine ring are protonated. This creates a piperazinium dication. The N-H bonds of secondary amine salts give rise to a very broad and strong N-H⁺ stretching envelope, often spanning a wide range (e.g., 2400-3200 cm⁻¹).[7][8] Additionally, N-H⁺ bending vibrations appear in the 1620-1560 cm⁻¹ region.[9][10]

  • C-N and C-O Bonds : Stretching vibrations from the aliphatic C-N bonds in the piperazine ring and the C-O bond of the phenol will appear in the fingerprint region (below 1400 cm⁻¹).[11][12]

The following diagram illustrates the molecular structure and the key bonds associated with its primary IR absorptions.

Caption: Molecular structure and key vibrational modes for this compound.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

To ensure reproducibility and accuracy, a standardized protocol is essential. The following describes a self-validating workflow for analyzing a solid powder sample like this compound using Fourier-Transform Infrared (FT-IR) spectroscopy with a Potassium Bromide (KBr) pellet.

Objective: To obtain a clean, high-resolution infrared spectrum free from atmospheric and scattering interference.

Materials:

  • This compound sample

  • FT-IR grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Pellet-pressing die

  • Hydraulic press

  • FT-IR Spectrometer (e.g., equipped with a DTGS detector)

Methodology:

  • Background Spectrum Acquisition:

    • Ensure the spectrometer's sample compartment is empty and closed.

    • Perform a background scan (typically 16-32 scans) to measure the ambient atmosphere (H₂O and CO₂). This spectrum is automatically subtracted from the sample spectrum by the instrument software, which is a critical step to prevent atmospheric peaks from obscuring sample data.

  • Sample Preparation (KBr Pellet):

    • Causality: The KBr matrix is transparent to IR radiation in the mid-IR range (4000-400 cm⁻¹) and provides a solid medium to hold the sample. The goal is to disperse the sample homogeneously within the KBr to minimize light scattering (the Christiansen effect), which can distort peak shapes and baselines.

    • Gently grind ~1-2 mg of the sample with ~150-200 mg of desiccated KBr in an agate mortar for 2-3 minutes until a fine, uniform powder is obtained. The hygroscopic nature of KBr necessitates a dry environment and quick handling.

  • Pellet Pressing:

    • Transfer the powder mixture to the pellet-pressing die.

    • Apply pressure using a hydraulic press (typically 7-10 tons) for approximately 1-2 minutes. This sinters the KBr into a translucent or transparent disc.

    • Validation: A high-quality pellet should be clear and free of cracks or cloudiness. A cloudy appearance indicates poor grinding or moisture contamination, which will scatter infrared light and degrade spectral quality.

  • Sample Spectrum Acquisition:

    • Place the KBr pellet into the sample holder in the spectrometer.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing:

    • Perform a baseline correction if necessary to ensure all peaks originate from a flat zero-absorbance line.

    • Use the instrument's software to label the peak maxima (wavenumber, cm⁻¹).

Comparative Spectral Analysis

The key to confident characterization lies in comparing the obtained spectrum with known data for related structures. This allows for the unambiguous assignment of each absorption band.

Interpreting the Spectrum of this compound

The following table summarizes the predicted IR absorption bands for the title compound, their origin, and their characteristic features.

Wavenumber (cm⁻¹)IntensityShapeAssignment
~3200-3550StrongBroadO-H (phenolic) stretching, hydrogen-bonded
~3030-3100Medium-WeakSharpAromatic C-H stretching
~2850-2960MediumSharpAliphatic C-H stretching (piperazine and methylene C-H)
~2400-3200StrongVery BroadN-H⁺ stretching (from the piperazinium dication)
~1580-1610MediumSharpAromatic C=C ring stretching
~1560-1620MediumSharpN-H⁺ asymmetric bending
~1450-1500MediumSharpAromatic C=C ring stretching
~1440-1470MediumSharpAliphatic C-H bending (scissoring)
~1220-1260StrongSharpPhenolic C-O stretching
~1000-1250Medium-StrongSharpAliphatic C-N stretching
~800-850StrongSharpC-H out-of-plane bending (para-disubstituted ring)

Key Interpretive Insights:

  • The most striking feature will be the extremely broad absorption spanning from ~3200 cm⁻¹ down to ~2400 cm⁻¹. This is a classic hallmark of an amine salt and is composed of the overlapping O-H and N-H⁺ stretching vibrations.[7]

  • The presence of sharp peaks just above 3000 cm⁻¹ and just below 3000 cm⁻¹ confirms the existence of both aromatic and aliphatic C-H bonds, respectively.[5]

  • The strong band around 1230 cm⁻¹ is highly characteristic of a phenolic C-O stretch, distinguishing it from an aliphatic alcohol C-O stretch which appears at lower wavenumbers (1050–1150 cm⁻¹).[2][11]

Comparison with Alternative Compounds

To build confidence in the peak assignments, a comparison with simpler, related molecules is invaluable.

CompoundO-H Stretch (cm⁻¹)N-H / N-H⁺ Stretch (cm⁻¹)Aromatic C-H Stretch (cm⁻¹)C-O Stretch (cm⁻¹)Key Distinguishing Feature
Phenol 3200–3600 (Broad)[4]N/A3000-3100[2]~1220[11]Absence of aliphatic C-H and all amine-related peaks.
Piperazine Dihydrochloride N/A2400-3200 (Very Broad)[13]N/AN/AAbsence of phenolic O-H, aromatic C-H, and C-O peaks.
4-((Piperazin-1-yl)methyl)phenol (Free Base) 3200–3550 (Broad)~3300 (Weak, Sharp)[12]3000-3100~1220Presence of a weak secondary N-H stretch; absence of the very broad N-H⁺ salt peak.
This compound (Target) 3200–3550 (Broad, overlaps with N-H⁺)2400-3200 (Very Broad)3000-3100~1220-1260A complex, very broad envelope from ~3550-2400 cm⁻¹ combining O-H and N-H⁺ stretches.

This comparative analysis demonstrates that only the target compound will exhibit the combined characteristic peaks of all three moieties: the phenol, the aromatic ring, and, critically, the piperazinium dihydrochloride cation. The transformation from the free base to the dihydrochloride salt is most evident in the N-H stretching region, where a weak, sharp N-H peak is replaced by the massive, broad N-H⁺ absorption envelope.

Conclusion

The infrared spectrum of 4-((piperazin-1-yl)methyl)phenol dihydrochloride provides a rich set of absorption bands that serve as a definitive fingerprint for its structural characterization. The key identifiers are the combined presence of a broad phenolic O-H stretch, aromatic C-H and C=C absorptions, aliphatic C-H signals, and the highly characteristic, very broad N-H⁺ stretching envelope of the piperazinium dication. By following the detailed experimental protocol and utilizing the comparative data provided, researchers can confidently verify the identity and integrity of this important chemical intermediate, ensuring the quality and reliability of their drug development pipeline.

References

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • OpenStax. (2023, September 20). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry. Retrieved from [Link]

  • Quimicaorganica.org. (2013, January 10). IR Spectrum: Alcohols and Phenols. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). Infrared spectra of alcohols and phenols. Retrieved from [Link]

  • Krishnan, S., & Ramaswamy, K. (1981). Spectral investigation and normal coordinate analysis of piperazine. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 90(4), 343-350.
  • ResearchGate. (2025, August 8). Spectral investigation and normal coordinate analysis of piperazine. Retrieved from [Link]

  • Sadtler Research Laboratories. (1965). Determination of piperazine rings in ethyleneamines, poly(ethyleneamine), and polyethylenimine by infrared spectrometry. Analytical Chemistry, 37(7), 901-903.
  • Heacock, R. A., & Marion, L. (1956). The infrared spectra of secondary amines and their salts. Canadian Journal of Chemistry, 34(12), 1782-1795.
  • Smith, B. C. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2024, December 10). Metal Complexes with Piperazine Ring Based N2O2 Ligands and their Biological Activity. Retrieved from [Link]

  • DergiPark. (2019, May 17). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • ResearchGate. (2025, October 5). The infrared spectra of secondary amines and their salts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. PMC. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Piperazine dihydrochloride. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.